DO34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWUWJVBKTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of DO34: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a potent and selective small molecule inhibitor of diacylglycerol lipases (DAGL), specifically targeting the α and β isoforms.[1] Its primary mechanism of action involves the direct inhibition of these enzymes, leading to a significant reduction in the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] This modulation of the endocannabinoid system underlies the diverse pharmacological effects of this compound observed in preclinical models, including its potential therapeutic applications in alcohol use disorder and inflammatory pain.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties.
Molecular Target and Potency
The principal molecular targets of this compound are diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). This compound exhibits high potency against both isoforms, with IC50 values in the low nanomolar range.
Quantitative Data on Inhibitory Potency
| Target | IC50 (nM) | Assay System | Reference |
| Primary Targets | |||
| DAGL-α | 6 | Real-time fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGL-α. | [2] |
| DAGL-β | 3-8 | Not specified in detail, but confirmed to be a potent inhibitor. | [2] |
| Off-Targets | |||
| ABHD6 | Less potent inhibition compared to DAGLs. Specific IC50 not provided, but DO53, a related compound that inhibits ABHD6 but not DAGLs, was used as a negative control in some studies. | Competitive activity-based protein profiling (ABPP). | [3] |
Mechanism of Action: Inhibition of 2-AG Synthesis and Downstream Signaling
This compound functions as a direct inhibitor of DAGL enzymes. By binding to DAGL-α and DAGL-β, it blocks the hydrolysis of diacylglycerol (DAG) into 2-AG and a free fatty acid.[5][6] This enzymatic blockade is the initial and most critical step in its mechanism of action.
Signaling Pathway
The inhibition of DAGL by this compound sets off a cascade of downstream effects, primarily centered on the reduction of 2-AG levels. 2-AG is a key endocannabinoid that acts as a retrograde messenger at synapses, binding to presynaptic cannabinoid type 1 (CB1) receptors.[7][8] This binding typically leads to a reduction in neurotransmitter release.
By decreasing the synthesis of 2-AG, this compound effectively dampens this retrograde signaling pathway.[2] This leads to a variety of physiological and behavioral effects, depending on the specific neural circuits involved. Furthermore, since 2-AG is a primary source of arachidonic acid in the brain, this compound also reduces the levels of this precursor for prostaglandin (B15479496) synthesis, which has implications for neuroinflammation.[6]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity and target engagement of this compound in a complex biological sample.
Objective: To determine the inhibitory activity and selectivity of this compound against serine hydrolases, including DAGLs and potential off-targets, in their native environment.
Methodology:
-
Proteome Preparation: Brain or cell proteomes are prepared by homogenization in a suitable buffer (e.g., phosphate-buffered saline) and subsequent centrifugation to isolate the desired cellular fraction (e.g., membrane or cytosolic).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-rhodamine) is added to the proteome samples and incubated for a further period. This probe covalently binds to the active site of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: A reduction in the fluorescence intensity of a specific protein band in the this compound-treated samples compared to the vehicle control indicates that this compound inhibited the activity of that enzyme. The potency (IC50) can be determined by quantifying the fluorescence intensity at different inhibitor concentrations.
In Vivo Administration and Pharmacodynamic Studies in Mice
These studies are crucial for understanding the effects of this compound in a living organism.
Objective: To assess the in vivo efficacy of this compound in modulating brain endocannabinoid levels and its behavioral effects.
Methodology:
-
Compound Formulation: this compound is dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle consists of a mixture of ethanol, Alkamuls-620 (or a similar surfactant), and saline in a 1:1:18 ratio.[3]
-
Animal Dosing: Male or female C57BL/6J mice are typically used. This compound is administered via i.p. injection at doses ranging from 1 to 100 mg/kg.[3] The specific dose and dosing regimen (e.g., single dose or repeated daily doses) depend on the experimental question.
-
Pharmacodynamic Assessment:
-
Lipidomics: At a specified time point after this compound administration (e.g., 2 hours), mice are euthanized, and brain tissue is rapidly collected and frozen. The levels of 2-AG, anandamide, and arachidonic acid are quantified using liquid chromatography-mass spectrometry (LC-MS). A significant reduction in 2-AG and arachidonic acid levels compared to vehicle-treated animals is indicative of target engagement.[3]
-
Behavioral Assays: Following this compound or vehicle administration, mice are subjected to various behavioral tests to assess the functional consequences of DAGL inhibition. Examples include:
-
-
Data Analysis: Statistical analyses (e.g., ANOVA, t-tests) are used to compare the results between this compound-treated and vehicle-treated groups.
Conclusion
The mechanism of action of this compound is well-defined, centering on its potent and selective inhibition of DAGL-α and DAGL-β. This leads to a marked reduction in the synthesis of the endocannabinoid 2-AG, thereby modulating retrograde signaling at cannabinoid receptors and reducing the availability of arachidonic acid for prostaglandin synthesis. This multifaceted mechanism provides a strong rationale for its investigation in a range of neurological and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other DAGL inhibitors.
References
- 1. Diacylglycerol lipase regulates lifespan and oxidative stress response by inversely modulating TOR signaling in Drosophila and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
DO34: A Technical Guide to a Dual Inhibitor of Diacylglycerol Lipases α and β
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a potent, selective, and centrally active small molecule that acts as a dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ).[1][2] These enzymes are the primary producers of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid in the central nervous system and peripheral tissues.[3] By inhibiting both DAGLα and DAGLβ, this compound provides a powerful tool to investigate the physiological and pathophysiological roles of 2-AG signaling and represents a promising scaffold for the development of therapeutics targeting the endocannabinoid system. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, experimental protocols for its characterization, and its effects in preclinical models.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against human DAGLα and mouse DAGLβ has been determined using a real-time, fluorescence-based natural substrate assay.[2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | Substrate | Assay System | IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| Human DAGLα | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Membrane lysates from HEK293T cells expressing recombinant human DAGLα | 6 | 3–11 | [2] |
| Mouse DAGLβ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Membrane lysates from HEK293T cells | 3-8 | Not Reported | [2] |
In Vivo Effects of this compound on Brain Endocannabinoid Levels
Intraperitoneal administration of this compound to mice leads to a significant and dose-dependent reduction in the levels of 2-AG in the brain.[4] This demonstrates the ability of this compound to cross the blood-brain barrier and engage its targets in the central nervous system.
| Animal Model | Dose (mg/kg, i.p.) | Time Point | Brain Region | Change in 2-AG Levels | Reference |
| C57Bl/6J Mice | 50 | 2 hours | Whole Brain | ~83% decrease | [4] |
| C57Bl/6J Mice | 50 | Up to 8 hours | Brain Tissue | Sustained inhibition | [2] |
Experimental Protocols
In Vitro DAGLα and DAGLβ Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method using a real-time, fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGLα or mouse DAGLβ.[2]
Materials:
-
HEK293T cells
-
Expression vectors for human DAGLα or mouse DAGLβ
-
Transfection reagent
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) substrate
-
Fluorescent probe (e.g., a probe compatible with a coupled enzyme assay for glycerol (B35011) detection)
-
Coupled enzyme mix (e.g., glycerol kinase, glycerol-3-phosphate oxidase, horseradish peroxidase)
-
This compound or other test compounds
-
96-well microplates
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with the appropriate DAGL expression vector.
-
Membrane Preparation: Harvest cells, lyse them in hypotonic buffer, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in an appropriate buffer.
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation.
-
Add this compound or other test compounds at various concentrations and pre-incubate.
-
Initiate the reaction by adding the SAG substrate and the coupled enzyme mix containing the fluorescent probe.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Administration of this compound and Measurement of Brain 2-AG Levels
This protocol describes a general procedure for administering this compound to mice and subsequently measuring its effect on brain 2-AG levels.[4]
Materials:
-
C57Bl/6J mice
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Alkamuls-620, and saline in a 1:1:18 ratio)[4]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for euthanasia and brain tissue collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for 2-AG quantification (e.g., deuterated 2-AG)
Methodology:
-
Animal Handling and Dosing: Acclimatize mice to the experimental conditions. Prepare the this compound solution in the vehicle. Administer this compound or vehicle to the mice via i.p. injection at the desired dose (e.g., 30-50 mg/kg).[4]
-
Tissue Collection: At the desired time point post-injection (e.g., 2 hours), euthanize the mice and rapidly dissect the brain.[4] Snap-freeze the brain tissue in liquid nitrogen to halt enzymatic activity.
-
Lipid Extraction: Homogenize the brain tissue and extract the lipids using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction). Add an internal standard during the extraction process for accurate quantification.
-
LC-MS/MS Analysis: Analyze the lipid extracts using an LC-MS/MS system to separate and quantify the levels of 2-AG.
-
Data Analysis: Normalize the 2-AG levels to the internal standard and compare the levels between the this compound-treated and vehicle-treated groups.
Visualizations
References
The Role of DO34 in Elucidating Endocannabinoid System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in a myriad of physiological processes, making it a significant target for therapeutic intervention. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the synthesis of which is primarily catalyzed by diacylglycerol lipases α and β (DAGLα and DAGLβ). The small molecule inhibitor DO34 has emerged as a pivotal chemical probe for dissecting the functional roles of 2-AG signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and its application in studying ECS-related signaling pathways.
Introduction to this compound
This compound is a potent, dual inhibitor of DAGLα and DAGLβ. By blocking the synthesis of 2-AG, this compound serves as a powerful tool to investigate the physiological and pathophysiological roles of this endocannabinoid. Its utility spans from in vitro enzymatic assays to in vivo behavioral studies, offering insights into the therapeutic potential of modulating 2-AG levels.
Mechanism of Action
This compound acts as a covalent, irreversible inhibitor of DAGLα and DAGLβ. It targets the active site serine residue of these enzymes, thereby preventing the hydrolysis of diacylglycerol to 2-AG. This leads to a significant and sustained reduction of 2-AG levels in various tissues, including the brain. It is important to note that this compound also exhibits off-target activity, most notably against the serine hydrolase α/β-hydrolase domain-containing 6 (ABHD6), which is also involved in 2-AG metabolism.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| Human DAGLα | In vitro enzymatic assay | 6 | [1] |
| Human DAGLβ | In vitro enzymatic assay | 3-8 | [1] |
| Mouse ABHD6 | Competitive ABPP | Potent inhibition | [2] |
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Species | Dose (mg/kg, i.p.) | Effect | Time Point | Reference |
| Brain 2-AG Levels | Mouse | 30 | ~83% reduction | 2 hours | [2] |
| Brain Anandamide (AEA) Levels | Mouse | 30 | ~42% reduction | 2 hours | [2] |
| Brain Arachidonic Acid (AA) Levels | Mouse | 30 | ~58% reduction | 2 hours | [2] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels in the Brain
Signaling Pathways
This compound's primary effect is the disruption of the 2-AG signaling cascade. The following diagrams illustrate the canonical 2-AG synthesis pathway and the mechanism of retrograde signaling, which are inhibited by this compound.
Caption: 2-AG Synthesis and Retrograde Signaling Pathway. This diagram illustrates the synthesis of 2-arachidonoylglycerol (2-AG) in the postsynaptic terminal and its retrograde signaling to presynaptic CB1 receptors, a process inhibited by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies utilizing this compound. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following outlines provide a solid foundation for experimental design.
In Vitro DAGL Activity Assay
This assay measures the enzymatic activity of DAGL in the presence of inhibitors like this compound.
Principle: Recombinant human DAGLα or DAGLβ is incubated with a substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), and the production of 2-AG is quantified, typically by LC-MS/MS.
General Protocol:
-
Enzyme Preparation: Use membrane preparations from HEK293T cells overexpressing human DAGLα or DAGLβ.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in assay buffer for a specified time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate SAG.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) at 37°C by adding an organic solvent (e.g., ice-cold acetone).
-
Quantification: Extract the lipids and quantify the amount of 2-AG produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome.
Principle: A complex proteome (e.g., brain lysate) is pre-incubated with this compound, followed by the addition of a broad-spectrum serine hydrolase activity-based probe (ABP) that is tagged with a reporter (e.g., a fluorophore or biotin). The ability of this compound to block the binding of the ABP to its targets is then visualized or quantified.
General Protocol:
-
Proteome Preparation: Prepare a soluble proteome from mouse brain or other relevant tissue.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with a range of this compound concentrations for 30 minutes at room temperature.
-
Probe Labeling: Add a fluorescently tagged serine hydrolase probe (e.g., FP-Rhodamine) and incubate for another 30 minutes.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.
-
Visualization: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Analysis: The reduction in fluorescence intensity of a particular band in the presence of this compound indicates inhibition of that enzyme.
Caption: Competitive ABPP Experimental Workflow. This diagram outlines the key steps in a competitive activity-based protein profiling experiment to assess the selectivity of an inhibitor like this compound.
LPS-Induced Inflammatory Pain Model in Mice
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of this compound.
Principle: Intraplantar injection of lipopolysaccharide (LPS) in mice induces a local inflammatory response characterized by paw edema and hyperalgesia (increased sensitivity to pain). The ability of this compound to attenuate these responses is measured.
General Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6J mice to the testing environment.
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle intraperitoneally (i.p.).
-
LPS Injection: After a set pre-treatment time (e.g., 1-2 hours), inject LPS (e.g., 1 µg) into the plantar surface of one hind paw.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points post-LPS injection.
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups.
Electrophysiological Recording of Depolarization-Induced Suppression of Excitation/Inhibition (DSE/DSI)
These electrophysiological techniques are used to measure endocannabinoid-mediated retrograde signaling at synapses, which is dependent on 2-AG.
Principle: In brain slices (e.g., hippocampus or cerebellum), depolarization of a postsynaptic neuron leads to the synthesis and release of 2-AG, which retrogradely suppresses neurotransmitter release from the presynaptic terminal. This suppression (DSE for excitatory synapses, DSI for inhibitory synapses) is measured as a transient reduction in the amplitude of postsynaptic currents.
General Protocol:
-
Brain Slice Preparation: Prepare acute brain slices from mice or rats.
-
Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from a postsynaptic neuron (e.g., a hippocampal CA1 pyramidal neuron).
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
Induction of DSE/DSI: Induce DSE or DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).
-
Post-Depolarization Recording: Continue to record EPSCs or IPSCs to observe the transient suppression.
-
Pharmacology: Bath apply this compound (e.g., 1-10 µM) to the slice and repeat the DSE/DSI induction protocol to determine if the suppression is blocked.
Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS
This protocol details the extraction and quantification of 2-AG and other endocannabinoids from brain tissue.
Principle: Lipids are extracted from brain tissue, and the levels of specific endocannabinoids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.
General Protocol:
-
Tissue Collection: Rapidly dissect and freeze the brain region of interest (e.g., hippocampus, striatum) to minimize post-mortem changes in endocannabinoid levels.
-
Homogenization: Homogenize the frozen tissue in a solvent mixture (e.g., acetonitrile) containing deuterated internal standards for 2-AG and other analytes.
-
Lipid Extraction: Perform a lipid extraction, for example, by a two-step extraction with ethyl acetate.
-
Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute the analytes into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of each endocannabinoid and its corresponding internal standard.
-
Quantification: Generate a standard curve for each analyte and calculate the concentration in the brain tissue, normalized to the tissue weight.
Conclusion
This compound is an indispensable pharmacological tool for researchers studying the endocannabinoid system. Its potent and dual inhibition of DAGLα and DAGLβ allows for the acute and reversible manipulation of 2-AG signaling, providing a complementary approach to genetic models. While its off-target activity necessitates careful experimental design and interpretation, the use of appropriate controls can mitigate these concerns. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this compound in their research to unravel the complexities of the endocannabinoid system and explore its therapeutic potential.
References
Investigating 2-Arachidonoylglycerol (2-AG) Biosynthesis with the Diacylglycerol Lipase Inhibitor DO34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of DO34, a potent dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ), to investigate the biosynthesis and physiological roles of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document details the primary synthesis pathways of 2-AG, the mechanism of action of this compound, quantitative data on its effects, and key experimental protocols.
Introduction to 2-AG Biosynthesis
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, acting as a full agonist at both CB1 and CB2 cannabinoid receptors.[1] It is a critical retrograde messenger that modulates synaptic transmission and is implicated in a wide range of physiological processes, including pain, inflammation, anxiety, and neuroprotection.[2][3][4][5]
Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal stimulation.[6][7] The primary and most well-characterized pathway for 2-AG synthesis involves the sequential action of two enzymes.[5][8][9] First, Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate diacylglycerol (DAG).[10] Subsequently, a diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[1][8] The two main isoforms of this enzyme are DAGLα and DAGLβ, with DAGLα being the primary isoform responsible for 2-AG production in the adult brain.[2][11][12]
This compound: A Pharmacological Tool for Probing 2-AG Synthesis
This compound is a selective and potent small-molecule inhibitor of both DAGLα and DAGLβ.[13][14] It serves as an invaluable chemical probe for studying the functional consequences of acute 2-AG depletion in both in vitro and in vivo models. By blocking the rate-limiting step in the canonical 2-AG biosynthesis pathway, this compound allows researchers to investigate the direct roles of 2-AG signaling in various biological processes. Structurally related analogs, such as DO53, which are inactive against DAGLs but may retain off-target activity (e.g., against ABHD6), are often used as negative controls to confirm that the observed effects are specifically due to DAGL inhibition.[2][13]
Signaling Pathways and Mechanism of Action
The canonical pathway of 2-AG synthesis is initiated by stimuli that increase intracellular calcium or activate Gq/11-coupled receptors, leading to the activation of PLCβ.[8] The subsequent inhibition of DAGL by this compound effectively shuts down this primary production route.
The logical flow of this compound's action is a direct chain of events from enzyme inhibition to the reduction of the signaling lipid, which in turn produces measurable physiological outcomes.
Quantitative Data on this compound
The efficacy of this compound has been quantified across various in vitro and in vivo studies. The tables below summarize key data regarding its inhibitory potency and its effects on lipid levels in the brain.
Table 1: In Vitro Inhibitory Potency of this compound against Diacylglycerol Lipases
| Target | Assay Type | IC₅₀ Value (nM) | Source |
|---|---|---|---|
| Human DAGLα | SAG Substrate Assay | 6 | [14] |
| Mouse DAGLβ | SAG Substrate Assay | 3-8 | [14] |
| Mouse DAGLα | Competitive ABPP (DH379 probe) | 0.5 - 1.2 | [14] |
| Mouse DAGLβ | Competitive ABPP (HT-01 probe) | 2.3 - 4.8 |[14] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ABPP (Activity-Based Protein Profiling) and SAG (1-stearoyl-2-arachidonoyl-sn-glycerol) substrate assays are different methods to measure enzyme activity.
Table 2: In Vivo Effects of this compound on Mouse Brain Lipid Levels
| Compound | Dose (mg/kg, i.p.) | Time Point | Percent Reduction (vs. Vehicle) | Source |
|---|---|---|---|---|
| 2-AG | 30 | 2 hours | ~83% | [13] |
| Anandamide (AEA) | 30 | 2 hours | ~42% | [13] |
| Arachidonic Acid (AA) | 30 | 2 hours | ~58% | [13] |
| 2-AG | 50 | 4 hours | >90% | [14] |
| Prostaglandins (PGE₂, PGD₂) | 50 | 4 hours | ~70-80% |[14] |
i.p. = intraperitoneal administration.
Experimental Protocols
Detailed and consistent methodologies are crucial for accurately investigating the effects of this compound. Below are synthesized protocols based on published literature.
Protocol 1: In Vivo Administration of this compound in Mice
This protocol describes the preparation and administration of this compound for in vivo studies, adapted from methodologies reported in the literature.[13]
-
Vehicle Preparation : Prepare a vehicle solution consisting of ethanol, Alkamuls-620 (a non-ionic surfactant), and saline (0.9% NaCl) in a 1:1:18 ratio.
-
This compound Solution Preparation : Dissolve this compound in the vehicle solution to the desired final concentration (e.g., for a 30 mg/kg dose, prepare a 3 mg/mL solution). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. A similar solution should be prepared for the negative control compound (e.g., DO53) if used.
-
Administration : Administer the this compound solution, control solution, or vehicle via intraperitoneal (i.p.) injection. The typical injection volume is 10 µL per gram of body mass.
-
Timing : Conduct behavioral testing or tissue collection at the desired time point post-injection (e.g., 2 hours), as the effects of this compound on 2-AG levels are rapid and sustained.[2][14]
Protocol 2: General Method for Endocannabinoid Quantification by LC-MS/MS
Quantifying the profound but transient changes in endocannabinoid levels requires rapid and careful sample handling to prevent post-mortem artifacts.[15]
-
Tissue Harvesting : Euthanize animals via a method that minimizes post-mortem lipid level fluctuations, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the brain or tissue of interest in liquid nitrogen.
-
Homogenization : Homogenize the frozen tissue samples in a suitable buffer, typically at a cold temperature (e.g., on ice). A common homogenization buffer is a mixture of an organic solvent like methanol (B129727) and a buffer such as Tris-HCl, containing internal standards (deuterated versions of the analytes, e.g., 2-AG-d8 and AEA-d8) for accurate quantification.
-
Lipid Extraction : Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves adding chloroform (B151607) and water (or an acidic buffer) to the homogenate, vortexing, and centrifuging to separate the organic and aqueous layers. The lower organic phase, containing the lipids, is collected.
-
Sample Cleanup : Evaporate the solvent from the organic phase under a stream of nitrogen. The dried lipid extract can be reconstituted in a smaller volume of a suitable solvent (e.g., methanol or acetonitrile) and may be further purified using solid-phase extraction (SPE) to remove interfering substances.[15][16]
-
LC-MS/MS Analysis : Analyze the final extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analytes are separated by reverse-phase chromatography and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[17]
Typical Experimental Workflow
Investigating the role of 2-AG using this compound typically follows a structured workflow from in vivo manipulation to ex vivo analysis. This ensures that behavioral or physiological observations can be directly correlated with the biochemical changes in the target lipid pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice [frontiersin.org]
- 4. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol Lipaseα (DAGLα) and DAGLβ Cooperatively Regulate the Production of 2-Arachidonoyl Glycerol in Autaptic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of DO34, a potent and selective dual inhibitor of diacylglycerol lipase (B570770) α (DAGLα) and diacylglycerol lipase β (DAGLβ). It is intended to serve as a foundational resource for researchers utilizing this compound in preclinical studies, with a focus on its applications in neuroinflammation, fear and anxiety-related behaviors, and alcohol consumption models.
Introduction to this compound
This compound is a small molecule inhibitor that targets the diacylglycerol lipase (DAGL) enzymes, specifically DAGLα and DAGLβ.[1][2] These enzymes are critical for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the central nervous system. By inhibiting DAGL, this compound effectively reduces the levels of 2-AG in the brain, making it a valuable tool for elucidating the role of the 2-AG signaling pathway in various physiological and pathological processes.[1][3] Its central activity and potency have led to its use in a range of preclinical models to investigate the therapeutic potential of modulating the endocannabinoid system.[1][2][3]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₈F₃N₅O₄ |
| Molecular Weight | 531.53 g/mol |
| CAS Number | 1848233-58-8 |
| Appearance | White to light yellow solid |
| Purity | >99% (as reported by vendors) |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |
Data sourced from MedChemExpress and TargetMol.[1][2]
Core Scientific Applications and Methodologies
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the activity of DAGLα and DAGLβ, the primary enzymes responsible for the synthesis of 2-AG. In the canonical endocannabinoid signaling pathway, neuronal stimulation leads to an influx of calcium and activation of Gq-coupled receptors, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG is then converted to 2-AG by DAGL. 2-AG acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal, where it binds to and activates cannabinoid receptor 1 (CB1). This activation of CB1 receptors leads to the suppression of neurotransmitter release, thereby modulating synaptic transmission. By blocking the conversion of DAG to 2-AG, this compound disrupts this entire signaling cascade.
In Vitro Bioactivity
This compound is a potent inhibitor of both DAGLα and DAGLβ. The following table summarizes its in vitro inhibitory activity.
| Target | IC₅₀ | Assay System |
| DAGLα | 6 nM | Real-time, fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGLα. |
| DAGLβ | 3-8 nM | Not specified in detail, but confirmed to be a potent inhibitor. |
Data sourced from MedChemExpress and TargetMol.[1][2]
Primary Research Application: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This compound has been effectively used to study the role of the endocannabinoid system in inflammatory pain.
| Animal Model | This compound Dose | Key Findings |
| Male C57BL/6J and ICR mice | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently reversed LPS-induced mechanical and cold allodynia.[3] |
| Male C57BL/6J and ICR mice | 30 mg/kg (i.p.) | Antiallodynic effects did not show tolerance after 6 days of repeated administration.[3] |
| Male C57BL/6J and ICR mice | 30 mg/kg (i.p.) | Significantly decreased whole-brain levels of 2-AG (~83%), anandamide (B1667382) (~42%), and arachidonic acid (~58%).[3] |
digraph "LPS_Pain_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Animal_Model" [label="Adult male C57BL/6J or ICR mice\n(23-40g)"]; "Habituation" [label="Habituate mice to testing environment\n(e.g., wire mesh screen for von Frey test)"]; "Baseline_Nociception" [label="Assess baseline mechanical and cold sensitivity\n(von Frey and acetone (B3395972) tests)"]; "LPS_Injection" [label="Induce inflammation via\nintraperitoneal (i.p.) injection of LPS"]; "DO34_Administration" [label="Administer this compound or vehicle (i.p.)\n(Doses: 1, 3, 10, 30 mg/kg)"]; "Nociceptive_Testing" [label="Assess mechanical and cold allodynia\nat specified time points post-DO34 injection"]; "Data_Analysis" [label="Analyze paw withdrawal thresholds (von Frey)\nand flinching/licking duration (acetone)"];
"Animal_Model" -> "Habituation"; "Habituation" -> "Baseline_Nociception"; "Baseline_Nociception" -> "LPS_Injection"; "LPS_Injection" -> "DO34_Administration"; "DO34_Administration" -> "Nociceptive_Testing"; "Nociceptive_Testing" -> "Data_Analysis"; }
-
Animals: Adult male C57BL/6J and ICR mice (23–40 g) are used in these experiments.[3]
-
Drug Formulation and Administration:
-
This compound is dissolved in a vehicle solution consisting of ethanol (B145695), Alkamuls-620, and saline (0.9% NaCl) in a 1:1:18 ratio.[1]
-
All drugs are administered via intraperitoneal (i.p.) injection at a volume of 10 µL/g of body mass.[1]
-
-
LPS Inflammatory Pain Model:
-
Inflammation is induced by an i.p. injection of lipopolysaccharide.
-
-
Behavioral Assessment of Nociception:
-
Mechanical Allodynia (von Frey Test):
-
Mice are placed on a wire mesh screen and allowed to habituate.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Cold Allodynia (Acetone Test):
-
A drop of acetone is applied to the plantar surface of the hind paw.
-
The duration of flinching, licking, or biting of the paw is recorded.
-
-
-
Experimental Timeline:
-
Baseline nociceptive responses are assessed before any injections.
-
LPS is administered to induce inflammation.
-
This compound or vehicle is administered at various doses.
-
Nociceptive testing is performed at different time points (e.g., 30 minutes, 2 hours, 8 hours) after this compound administration to determine the onset and duration of its effects.[1]
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated for the von Frey test.
-
The total time spent flinching or licking is quantified for the acetone test.
-
Data are typically analyzed using ANOVA followed by post-hoc tests to compare between treatment groups.
-
Primary Research Application: Fear Extinction Model
This compound is utilized to investigate the role of 2-AG signaling in the acquisition and extinction of learned fear.
| Animal Model | This compound Dose | Key Findings |
| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Impaired extinction learning in an auditory cue fear-conditioning paradigm. |
| Male and female C57BL/6J mice | Not specified | Did not increase unconditioned freezing. |
digraph "Fear_Extinction_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Day1" [label="Day 1: Fear Conditioning\n(Tone-Shock Pairings in Context A)"]; "Day2" [label="Day 2: Extinction Training\n(this compound/Vehicle Administration 2h prior)\n(Repeated Tone Presentations in Context B)"]; "Day3" [label="Day 3: Extinction Recall\n(Tone Presentations in Context B)"]; "Freezing_Measurement" [label="Measure Freezing Behavior\n(Absence of movement except for breathing)"];
"Day1" -> "Day2"; "Day2" -> "Day3"; "Day1" -> "Freezing_Measurement" [style=dotted]; "Day2" -> "Freezing_Measurement" [style=dotted]; "Day3" -> "Freezing_Measurement" [style=dotted]; }
-
Animals: Adult male and female C57BL/6J mice are used.
-
Apparatus: Standard fear conditioning chambers with a grid floor for foot shocks and distinct contexts (e.g., different lighting, odors, and wall textures) for conditioning and extinction.
-
Fear Conditioning (Day 1):
-
Mice are placed in Context A.
-
After a habituation period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, which co-terminates with a mild foot shock (unconditioned stimulus, US).
-
This pairing is repeated several times.
-
-
Extinction Training (Day 2):
-
This compound or vehicle is administered 2 hours prior to the session.
-
Mice are placed in a novel context (Context B) to minimize context-dependent fear.
-
The auditory cue (CS) is repeatedly presented without the foot shock.
-
-
Extinction Recall (Day 3):
-
Mice are returned to Context B.
-
The auditory cue is presented again without the foot shock to assess the retention of extinction learning.
-
-
Behavioral Measurement:
-
The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration.
-
Freezing behavior is typically scored automatically by video analysis software.
-
-
Data Analysis:
-
The percentage of time spent freezing during the presentation of the auditory cue is calculated.
-
Data are analyzed using repeated measures ANOVA to assess differences in freezing across trials and between treatment groups.
-
Primary Research Application: Alcohol Consumption Model
This compound is employed to explore the involvement of the endocannabinoid system in alcohol-seeking and consumption behaviors.
| Animal Model | This compound Dose | Key Findings |
| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Reduced alcohol preference and consumption in a two-bottle choice paradigm.[4] |
| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Did not significantly alter total fluid consumption.[4] |
digraph "Alcohol_Consumption_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Acclimation" [label="Single-house mice with ad libitum\nfood and water"]; "Baseline_Drinking" [label="Establish stable baseline alcohol consumption\n(e.g., 2-bottle choice: 15% ethanol vs. water for several weeks)"]; "Treatment_Phase" [label="Administer this compound (50 mg/kg, i.p.) or vehicle\nfor a set number of consecutive days"]; "Measurement" [label="Measure daily ethanol and water consumption\n(by weighing bottles)"]; "Data_Calculation" [label="Calculate ethanol preference (ethanol intake / total fluid intake)\nand consumption (g/kg/day)"];
"Acclimation" -> "Baseline_Drinking"; "Baseline_Drinking" -> "Treatment_Phase"; "Treatment_Phase" -> "Measurement"; "Measurement" -> "Data_Calculation"; }
-
Animals: Adult male and female C57BL/6J mice are used.
-
Housing: Mice are singly housed to accurately measure individual fluid consumption.
-
Two-Bottle Choice Paradigm:
-
Experimental Procedure:
-
A stable baseline of alcohol consumption is established over several weeks.
-
Once a stable baseline is achieved, mice are treated with this compound (50 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 3 consecutive days).[4]
-
Ethanol and water consumption are measured daily by weighing the drinking bottles.
-
-
Data Analysis:
-
Ethanol Consumption: Calculated in g/kg of body weight per day.
-
Ethanol Preference: Calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.
-
Statistical analysis, such as a two-way repeated measures ANOVA, is used to compare consumption and preference between the this compound and vehicle groups over time.
-
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are summaries of published methodologies and should be adapted and optimized for specific experimental conditions and institutional guidelines.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
DO34's effects on 2-arachidonoylglycerol (2-AG) levels
An In-depth Technical Guide to the Effects of DO34 on 2-Arachidonoylglycerol (B1664049) (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly potent, selective, and centrally active inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking DAGL, this compound effectively reduces the levels of 2-AG in the brain and other tissues. This whitepaper provides a comprehensive technical overview of the effects of this compound on 2-AG levels, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
The endocannabinoid system is a critical neuromodulatory system, with 2-AG being the most abundant endocannabinoid ligand in the central nervous system. 2-AG is synthesized on-demand from membrane phospholipids. The canonical pathway involves the conversion of diacylglycerol (DAG) to 2-AG by the action of two key enzymes, DAGLα and DAGLβ. This compound acts as a potent inhibitor of both DAGLα and DAGLβ, thereby blocking the rate-limiting step in 2-AG synthesis. This inhibition leads to a significant and rapid reduction in basal and stimulus-induced 2-AG levels.
Figure 1: Biochemical pathway of 2-AG synthesis and the inhibitory action of this compound.
Quantitative Effects of this compound on 2-AG Levels
This compound administration results in a substantial and dose-dependent decrease in 2-AG levels in various experimental models. The following tables summarize the quantitative data from key studies.
Table 1: In Vivo Effects of this compound on Brain Endocannabinoid Levels
| Species | Dose (Route) | Tissue | Time Post-Admin. | % Change in 2-AG | Other Effects | Reference |
| Mouse | 30 mg/kg (i.p.) | Whole Brain | 2 hours | ~83% decrease | ~42% decrease in Anandamide (B1667382) (AEA); ~58% decrease in Arachidonic Acid (AA) | [1] |
| Mouse | 50 mg/kg (i.p.) | Brain | 2 hours | Significant decrease | Near-complete elimination of measurable 2-AG reported. | |
| Mouse | 30 mg/kg (i.p.) | Ipsilateral Cortex (TBI model) | 4 days | Almost complete block of 2-AG synthesis | Also blocked MJN110-induced elevation of 2-AG. | N/A |
Table 2: In Vitro Effects and Potency of this compound
| System | Substrate | This compound Conc. | Effect on 2-AG | IC₅₀ | Reference |
| HEK-DAGLα cells | S-AG (25 µM) | 1 µM | ~70% decrease in S-AG mediated 2-AG increase | Not specified | |
| Recombinant human DAGLα | SAG | Not specified | Inhibition of SAG to 2-AG conversion | 6 nM | N/A |
| HEK293T cells | Not specified | 10 nM | Blocked Bradykinin and ATP-triggered 2-AG production | Not specified |
Detailed Experimental Protocols
Reproducibility in scientific research hinges on detailed methodologies. Below are summaries of protocols used to assess the impact of this compound on 2-AG levels.
Protocol 1: In Vivo Quantification of Endocannabinoids in Mouse Brain
This protocol is a composite based on methodologies described in studies investigating the in vivo effects of this compound.
-
Animal Model: C57BL/6J mice are commonly used.
-
Drug Formulation and Administration:
-
This compound is dissolved in a vehicle solution, frequently a mixture of ethanol, a surfactant like Kolliphor (or Alkamuls-620), and saline (0.9% NaCl) in a 1:1:18 ratio.[1]
-
The solution is administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[1] Doses typically range from 30 mg/kg to 50 mg/kg.[1]
-
-
Tissue Collection:
-
At a specified time point post-injection (e.g., 2 hours), animals are euthanized via cervical dislocation or focused microwave irradiation to prevent post-mortem fluctuations in endocannabinoid levels.
-
The brain is rapidly excised, and specific regions (or the whole brain) are dissected on an ice-cold surface, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
-
Lipid Extraction and Quantification:
-
Brain tissue is weighed and homogenized in a solvent mixture, typically containing methyl formate (B1220265) or ethyl acetate/heptane, along with internal standards (e.g., deuterated 2-AG).
-
Lipids are extracted using solid-phase or liquid-liquid extraction methods.
-
The lipid extract is dried and reconstituted in a suitable solvent for analysis.
-
Quantification of 2-AG, anandamide (AEA), and arachidonic acid (AA) is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Figure 2: Standard experimental workflow for in vivo analysis of this compound's effects.
Protocol 2: In Vitro DAGL Activity Assay
This protocol is based on the methodology for assessing direct enzymatic inhibition.
-
System: Membrane lysates from HEK293T cells overexpressing recombinant human DAGLα.
-
Substrate: A natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is used.
-
Inhibition Assay:
-
Varying concentrations of this compound are pre-incubated with the DAGLα-containing membrane lysates.
-
The enzymatic reaction is initiated by the addition of the SAG substrate.
-
The conversion of SAG to 2-AG is monitored over time. This can be done using a real-time, fluorescence-based assay or by stopping the reaction at specific time points and quantifying 2-AG via LC-MS/MS.
-
-
Data Analysis:
-
The rate of 2-AG formation is measured for each concentration of this compound.
-
The data are plotted as percent inhibition versus inhibitor concentration.
-
The half-maximal inhibitory concentration (IC₅₀) value is calculated by fitting the data to a dose-response curve.
-
Downstream Signaling and Physiological Consequences
The reduction of 2-AG levels by this compound has profound effects on downstream signaling cascades and physiological processes.
-
Cannabinoid Receptor Signaling: As the primary endogenous agonist for CB1 and CB2 receptors, a reduction in 2-AG leads to decreased tonic and phasic activation of these receptors. This has been shown to impair various forms of synaptic plasticity, including depolarization-induced suppression of excitation (DSE) and inhibition (DSI).[1]
-
Arachidonic Acid Pathway: Monoacylglycerol lipase (MAGL) hydrolyzes 2-AG into arachidonic acid (AA), a key precursor for prostaglandins (PGs), which are potent inflammatory mediators. By reducing the available 2-AG substrate pool, this compound consequently decreases the production of AA and downstream PGs, which may contribute to its anti-inflammatory and neuroprotective effects.[1]
Figure 3: Logical flow from this compound administration to physiological outcomes.
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of the 2-AG signaling pathway. It robustly and reliably decreases 2-AG levels both in vitro and in vivo. The quantitative data consistently demonstrate a profound reduction (>70-80%) in brain 2-AG following systemic administration. This acute depletion of 2-AG provides researchers with a method to probe the physiological functions of this key endocannabinoid, from synaptic transmission to neuroinflammation and behavior. The detailed protocols and mechanistic diagrams provided in this guide serve as a technical resource for professionals in neuroscience research and drug development.
References
The Pharmacological Profile of DO34: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DO34 is a potent and selective inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By targeting DAGLα and DAGLβ isoforms, this compound offers a powerful tool to investigate the physiological and pathophysiological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and a visualization of its impact on relevant signaling pathways.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, appetite, and mood. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that activates both CB1 and CB2 cannabinoid receptors. Its synthesis is primarily mediated by the diacylglycerol lipases, DAGLα and DAGLβ. The development of selective inhibitors for these enzymes is paramount for elucidating the specific functions of 2-AG signaling and for the potential development of novel therapeutics. This compound has emerged as a valuable pharmacological tool for this purpose, demonstrating high potency and selectivity for both DAGL isoforms.
Mechanism of Action
This compound acts as an inhibitor of diacylglycerol lipase, thereby blocking the conversion of diacylglycerol (DAG) to 2-AG. This reduction in 2-AG levels leads to decreased activation of cannabinoid receptors CB1 and CB2, modulating downstream signaling cascades involved in neurotransmission and immune responses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and efficacy in various assays.
| Parameter | Target | Value | Assay System | Reference |
| IC50 | DAGLα | 6 nM | Recombinant human DAGLα in HEK293T cell lysates | [1] |
| IC50 | DAGLβ | 3-8 nM | Recombinant mouse DAGLβ in HEK293T cell lysates | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Effect | Value (ED50) | Animal Model | Reference |
| ED50 | Reversal of LPS-induced mechanical allodynia | 6.1 mg/kg | Mouse | [2] |
| ED50 | Reversal of LPS-induced cold allodynia | 4.5 mg/kg | Mouse | [2] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
This compound modulates the endocannabinoid signaling pathway by inhibiting the production of 2-AG. The following diagram illustrates the canonical endocannabinoid signaling pathway and the point of intervention for this compound.
Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of this compound on DAGLα and DAGLβ using a radiometric assay.
Materials:
-
Recombinant human DAGLα or mouse DAGLβ expressed in HEK293T cell lysates.
-
1-stearoyl-2-[1-14C]arachidonoyl-sn-glycerol ([14C]SAG) as substrate.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
This compound stock solution (in DMSO).
-
Thin-layer chromatography (TLC) plates.
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the cell lysate containing the DAGL enzyme.
-
Add the this compound dilution or vehicle (DMSO) to the tube and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [14C]SAG substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Extract the lipids from the reaction mixture.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the substrate ([14C]SAG) from the product ([14C]2-AG).
-
Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) gel sections and quantifying the radioactivity using a scintillation counter.
-
Calculate the percentage of DAGL activity inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the radiometric DAGL activity assay.
In Vivo Assessment of Mechanical Allodynia (Von Frey Test)
This protocol details the procedure for assessing the effect of this compound on mechanical allodynia in a mouse model of inflammatory pain induced by lipopolysaccharide (LPS).[2]
Materials:
-
Male C57BL/6J mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound solution for intraperitoneal (i.p.) injection.
-
Vehicle solution (e.g., 1:1:18 ethanol:alkamuls-620:saline).[2]
-
Von Frey filaments of varying calibrated forces.
-
Elevated wire mesh platform with individual testing chambers.
Procedure:
-
Habituate the mice to the testing environment for at least 30 minutes daily for 2-3 days prior to the experiment.
-
Induce inflammatory pain by injecting LPS (e.g., 1 mg/kg, i.p.).
-
At a predetermined time after LPS injection (e.g., 24 hours), administer this compound or vehicle i.p. at the desired dose.
-
At various time points post-drug administration (e.g., 1, 2, 4 hours), place the mice in the individual chambers on the wire mesh platform and allow them to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause a slight bend in the filament, holding for 3-5 seconds.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method, starting with a mid-range filament.
-
Analyze the data to compare the PWT of this compound-treated mice to vehicle-treated controls.
Caption: Experimental workflow for the in vivo Von Frey test.
In Vivo Assessment of Cold Allodynia (Acetone Test)
This protocol outlines the procedure for evaluating the effect of this compound on cold allodynia in an LPS-induced inflammatory pain model in mice.[2]
Materials:
-
Male C57BL/6J mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound solution for i.p. injection.
-
Vehicle solution.
-
Elevated wire mesh platform with individual testing chambers.
-
Syringe with a blunted needle or a pipette for acetone application.
-
Timer.
Procedure:
-
Follow steps 1-4 as described in the Von Frey Test protocol.
-
Apply a small drop of acetone to the plantar surface of the hind paw, ensuring the applicator does not touch the paw.
-
Immediately start a timer and observe the mouse's behavior for a set period (e.g., 1 minute).
-
Record the total time the mouse spends lifting, flinching, or licking the paw as a measure of the response to the cold stimulus.
-
Repeat the acetone application several times with an interval between applications (e.g., 5 minutes).
-
Calculate the average response duration for each mouse.
-
Analyze the data to compare the response of this compound-treated mice to vehicle-treated controls.
Pharmacokinetics
Currently, there is limited publicly available information specifically detailing the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. Preclinical studies have primarily utilized intraperitoneal administration in rodents.[3][4] Further research is required to fully characterize its pharmacokinetic parameters, including oral bioavailability, plasma protein binding, metabolic pathways, and clearance rates, which are crucial for its development as a potential therapeutic agent.
Conclusion
This compound is a highly valuable research tool for investigating the endocannabinoid system. Its potent and selective inhibition of DAGLα and DAGLβ allows for the precise modulation of 2-AG signaling in both in vitro and in vivo settings. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting diacylglycerol lipases. Future work should focus on a comprehensive characterization of its pharmacokinetic properties to facilitate its translation into clinical applications.
References
- 1. Application of quantitative pharmacology analysis to support early clinical development of oncology drugs: dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
DO34: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a potent and selective irreversible inhibitor of diacylglycerol lipases (DAGL), with high affinity for both DAGLα and DAGLβ isoforms. As a crucial research tool, this compound allows for the acute and targeted disruption of the endocannabinoid system, specifically by blocking the biosynthesis of the key endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This technical guide provides a comprehensive overview of the history, development, and application of this compound in preclinical research, with a focus on its mechanism of action, experimental protocols, and effects on signaling pathways.
History and Development
This compound emerged from research efforts to develop selective chemical probes for serine hydrolases. It belongs to a class of 1,2,3-triazole urea-based inhibitors, which were identified as a versatile scaffold for creating potent and irreversible inhibitors of various enzymes within this class. The development of this compound was a significant advancement, providing a tool to study the consequences of acute DAGL inhibition in vivo, a capability that was previously limited.
Developed alongside its structurally related but inactive control compound, DO53, this compound allows for well-controlled experiments to distinguish the effects of DAGL inhibition from potential off-target effects. This inhibitor pair has been instrumental in elucidating the role of 2-AG signaling in a variety of physiological and pathological processes, including neurotransmission, inflammation, pain, and addiction-related behaviors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₀F₃N₅O₄ |
| Molecular Weight | 573.56 g/mol |
| CAS Number | 1848233-58-8 |
Mechanism of Action
This compound acts as an irreversible inhibitor of both DAGLα and DAGLβ. These enzymes are responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. By blocking this crucial step, this compound effectively reduces the levels of 2-AG in the brain and peripheral tissues. This reduction in 2-AG leads to decreased activation of cannabinoid receptors, primarily CB1 and CB2, thereby modulating downstream signaling cascades.
Quantitative Effects on Brain Lipid Levels
The administration of this compound leads to significant and rapid alterations in the brain's lipid profile. The following table summarizes the quantitative changes observed in the brains of mice following this compound administration.
| Lipid | Change Following this compound Administration | Reference |
| 2-Arachidonoylglycerol (2-AG) | ~80-90% reduction | [1] |
| Anandamide (AEA) | Significant reduction | [1] |
| Arachidonic Acid (AA) | Significant reduction | [1] |
| Prostaglandins (e.g., PGE₂, PGD₂) | Significant reduction | [1] |
| Diacylglycerols (DAGs) | Elevation | [1] |
Experimental Protocols
In Vivo Administration in Mice
A common application of this compound is in preclinical studies using mouse models. The following provides a general protocol for intraperitoneal (i.p.) administration.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Kolliphor, and saline in a 1:1:18 ratio)
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle solution to the desired concentration. For example, for a 50 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration would be 5 mg/mL.
-
Animal Handling: Weigh the mouse immediately prior to injection to ensure accurate dosing.
-
Injection: Administer the this compound solution via intraperitoneal injection. The typical injection volume is 10 µL/g of body weight.
-
Control Group: A separate cohort of animals should be administered the vehicle-only solution to serve as a control. The inactive compound DO53 can also be used as a negative control to account for any non-DAGL-related effects of the chemical scaffold.
-
Timing of Assessment: The effects of this compound on brain 2-AG levels are typically observed within 2 hours of administration.[1] Behavioral or physiological assessments should be timed accordingly.
Assessment of DAGL Inhibition
In Vitro Assay:
-
Method: A real-time, fluorescence-based natural substrate assay using membrane lysates from HEK293T cells expressing recombinant human DAGLα can be used.[1]
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).
-
Endpoint: Measurement of the inhibition of 2-AG production. This compound exhibits an IC₅₀ of approximately 6 nM for DAGLα in this assay.[1]
In Vivo Assessment:
-
Method: Liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG and other related lipids in brain tissue homogenates.
-
Procedure:
-
Administer this compound to mice as described above.
-
At a predetermined time point (e.g., 2 hours post-injection), euthanize the animals and rapidly dissect the brain tissue.
-
Homogenize the tissue and perform lipid extraction.
-
Analyze the lipid extracts using LC-MS to determine the concentrations of 2-AG, AEA, AA, and other relevant lipids.
-
Signaling Pathways and Visualizations
This compound's primary effect is on the endocannabinoid signaling pathway. By inhibiting DAGL, it prevents the synthesis of 2-AG, a key retrograde messenger.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model.
Conclusion
This compound is a powerful and indispensable research tool for investigating the role of the endocannabinoid 2-AG in the central nervous system and peripheral tissues. Its high potency, selectivity, and in vivo activity, coupled with the availability of a control compound, enable rigorous and well-controlled preclinical studies. This guide provides a foundational understanding of this compound for researchers aiming to utilize this inhibitor to advance our knowledge of endocannabinoid signaling in health and disease.
References
The Core of Endocannabinoid Modulation: A Technical Guide to the Diacylglycerol Lipase Inhibitor DO34
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a potent, centrally active, and irreversible dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). These enzymes are responsible for the biosynthesis of the primary endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the nervous system and a modulator of inflammatory processes. By inhibiting DAGLα and DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream signaling metabolites, making it a critical tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the seminal studies involving this compound, its key pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from seminal publications.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human DAGLα | Real-time fluorescence-based natural substrate assay | 6 | [1] |
| Human DAGLβ | Real-time fluorescence-based natural substrate assay | 3-8 | [1][2] |
| Human ABHD6 | Competitive Activity-Based Protein Profiling (ABPP) | Off-target, inhibited by this compound | [3] |
| Human PLA2G7 | Competitive Activity-Based Protein Profiling (ABPP) | Off-target, inhibited by this compound | [1] |
Table 2: In Vivo Effects of this compound in Mice
| Model | Species | Administration | Dose (mg/kg) | Effect | Reference |
| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~83% decrease in whole-brain 2-AG | [3] |
| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~42% decrease in whole-brain anandamide (B1667382) (AEA) | [3] |
| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~58% decrease in whole-brain arachidonic acid (AA) | [3] |
| LPS-Induced Inflammatory Pain | DAGL-α (+/+) Mice | Intraperitoneal (i.p.) | 3-30 | Dose-dependent reversal of mechanical and cold allodynia | [3] |
| LPS-Induced Inflammatory Pain | DAGL-α (+/+) Mice | Intraperitoneal (i.p.) | 8.6 (ED50) | Reversal of LPS-induced mechanical allodynia | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DO32 and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
In Vitro Diacylglycerol Lipase (DAGL) Activity Assay
This protocol is adapted from Ogasawara et al. (2016) and is a real-time, fluorescence-based natural substrate assay.[1]
1. Reagents and Materials:
-
HEK293T cells expressing recombinant human DAGLα or DAGLβ
-
Membrane preparation buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Assay buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)
-
Fluorescent probe for fatty acid detection (e.g., ADIFAB2)
-
This compound stock solution in DMSO
-
96-well black microplate
2. Procedure:
-
Prepare membrane fractions from HEK293T cells overexpressing DAGLα or DAGLβ.
-
In a 96-well plate, add 5 µL of this compound at various concentrations (in DMSO) or DMSO as a vehicle control.
-
Add 85 µL of assay buffer containing the membrane preparation (final protein concentration ~1-5 µ g/well ).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of SAG substrate (final concentration ~10 µM) and the fluorescent fatty acid probe.
-
Immediately begin monitoring the increase in fluorescence (excitation/emission wavelengths dependent on the probe) at 37°C for 30-60 minutes using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound by fitting the data to a dose-response curve.
In Vivo LPS-Induced Mechanical Allodynia in Mice
This protocol is based on the methods described in Wilkerson et al. (2017).[3]
1. Animals and Housing:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard housing conditions with ad libitum access to food and water.
2. Reagents and Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4)
-
This compound
-
Vehicle solution: 1:1:18 mixture of ethanol, Alkamuls-620, and saline (0.9% NaCl)
-
Von Frey filaments of varying forces
3. Procedure:
-
Baseline Measurement: Acclimatize mice to the testing environment (e.g., elevated wire mesh platforms in individual Plexiglas chambers) for at least 30 minutes. Determine the baseline paw withdrawal threshold using the up-down method with von Frey filaments.
-
Induction of Allodynia: Inject LPS (e.g., 1 µg in 20 µL saline) into the intraplantar surface of the right hind paw.
-
Drug Administration: At a specified time post-LPS injection (e.g., 2 hours), administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.).
-
Assessment of Mechanical Allodynia: At various time points after this compound or vehicle administration (e.g., 30, 60, 120, 240 minutes), re-assess the paw withdrawal threshold using the von Frey filaments. A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates a reversal of allodynia.
Endocannabinoid Quantification in Mouse Brain by LC-MS/MS
This protocol is a generalized procedure based on common methodologies for lipidomics analysis.
1. Reagents and Materials:
-
Mouse brain tissue
-
Internal standards (e.g., 2-AG-d8, AEA-d4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Chloroform
-
Formic acid
-
LC-MS/MS system
2. Procedure:
-
Tissue Homogenization: Rapidly harvest and snap-freeze the mouse brain in liquid nitrogen. Homogenize the frozen tissue in an ice-cold solvent mixture (e.g., 2:1:1 ACN:MeOH:Chloroform) containing the internal standards.
-
Lipid Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the lipid extract.
-
Sample Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and ACN or MeOH with an additive like formic acid or ammonium (B1175870) acetate.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-AG, AEA, and their respective internal standards.
-
-
Quantification: Construct a calibration curve using known concentrations of the analytes and their internal standards to quantify the levels of endocannabinoids in the brain tissue samples.
Clinical Studies
To date, there are no published clinical trials involving this compound. Its use has been confined to preclinical research as a pharmacological tool to investigate the endocannabinoid system.
Conclusion
This compound is a well-characterized and potent dual inhibitor of DAGLα and DAGLβ, serving as an invaluable research tool for elucidating the multifaceted roles of 2-AG signaling in both the central nervous system and peripheral tissues. Its demonstrated efficacy in preclinical models of inflammatory pain highlights the therapeutic potential of targeting the endocannabinoid system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further explore the complexities of endocannabinoid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of DO34 for In Vivo Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of DO34, a selective and potent diacylglycerol lipase (B570770) (DAGL) inhibitor, for in vivo administration in mice. Due to its poor water solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in preclinical studies.
Compound Information and Solubility
This compound is a small molecule inhibitor with poor aqueous solubility, necessitating the use of specialized vehicles for in vivo delivery. It is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 531.53 g/mol | [1] |
| Appearance | White to light yellow solid powder | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (188.14 mM) | [2] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for up to 6 months. | [1][2] |
| Common In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
| Achievable Concentration (Formulation 1) | ≥ 10 mg/mL (18.81 mM) | [2] |
| Common In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
| Achievable Concentration (Formulation 2) | ≥ 10 mg/mL (18.81 mM) | [2] |
| Common In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | [2] |
| Achievable Concentration (Formulation 3) | ≥ 5 mg/mL (9.41 mM) | [2] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.[5]
-
Spill Management: In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with soap and water. Dispose of the waste in a sealed container as hazardous chemical waste.
-
Waste Disposal: Dispose of all waste materials containing this compound (e.g., unused formulation, contaminated vials, pipette tips) in accordance with local, state, and federal regulations for hazardous chemical waste.[6][7] Do not dispose of down the drain.[6]
Experimental Protocols
The choice of vehicle and administration route depends on the experimental design, including the desired pharmacokinetic profile and the target tissue. The following are detailed protocols for preparing this compound formulations suitable for common administration routes in mice.
Vehicle Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate vehicle for this compound based on the intended administration route.
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle (for IP or Oral Administration)
This formulation is suitable for achieving a relatively high concentration of this compound and is commonly used for intraperitoneal (IP) and oral gavage (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the required volume of DMSO to the this compound powder to create a stock solution. For the final formulation to contain 10% DMSO, you will need to calculate the volume accordingly. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[8]
-
Add PEG300: Add the required volume of PEG300 to the DMSO/DO34 solution. This will constitute 40% of the final volume. Vortex the mixture until it is homogeneous.[8]
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) to the mixture. Vortex thoroughly to ensure complete mixing.[8]
-
Add Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Add the saline dropwise to avoid precipitation of the compound.[9]
-
Final Check: The final solution should be clear and free of any precipitates. If precipitation occurs, try gentle warming or sonication. If the precipitate does not dissolve, the formulation may be supersaturated at that concentration.
-
Storage: Use the formulation immediately or store it at 4°C for short-term use (within 24 hours). For longer storage, consult stability studies, though fresh preparation is always recommended.
Example Calculation for 1 mL of 10 mg/mL this compound Formulation:
-
Weigh 10 mg of this compound.
-
Add 100 µL of DMSO and dissolve completely.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Slowly add 450 µL of sterile saline and mix.
Protocol 2: Preparation of this compound in a Corn Oil Suspension (for Oral Administration)
This formulation is an alternative for oral gavage, particularly for compounds that are highly lipophilic.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh this compound: Weigh the required amount of this compound powder in a sterile tube.
-
Dissolve in DMSO: Add the required volume of DMSO (to make up 10% of the final volume) and vortex until the this compound is fully dissolved.
-
Add Corn Oil: Add the required volume of sterile corn oil (90% of the final volume) to the DMSO/DO34 solution.
-
Homogenize: Vortex the mixture vigorously for several minutes to create a uniform suspension. Sonication may be required to ensure a fine and stable suspension.
-
Final Check: The final formulation will be a suspension. Ensure it is well-mixed before each administration to guarantee uniform dosing.
-
Storage: Prepare this formulation fresh before each use.
Protocol 3: Preparation of this compound with Sulfobutyl Ether beta-Cyclodextrin (B164692) (SBE-β-CD) (for IV, IP, or SC Administration)
This formulation utilizes a cyclodextrin (B1172386) to improve the aqueous solubility of this compound, making it suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD), sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or water. For example, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh this compound: Weigh the required amount of this compound powder in a sterile tube.
-
Dissolve in DMSO: Add the required volume of DMSO (to make up 10% of the final volume) and vortex until the this compound is fully dissolved.
-
Add SBE-β-CD Solution: Slowly add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO/DO34 solution while continuously vortexing or stirring.
-
Equilibrate: Allow the mixture to stir at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: For intravenous administration, it is critical to sterile-filter the final formulation through a 0.22 µm syringe filter to remove any potential particulates.[10]
-
Final Check: The final solution should be clear and free of visible particles.
-
Storage: Use the formulation immediately after preparation.
Administration Guidelines
-
Intraperitoneal (IP) Injection: Administer the prepared formulation into the lower abdominal quadrant of the mouse, avoiding the cecum and bladder. The typical injection volume for a mouse is 5-10 mL/kg.[11]
-
Oral Gavage (PO): Use a proper-sized gavage needle to deliver the formulation directly into the stomach. The typical gavage volume for a mouse is 5-10 mL/kg.[11]
-
Intravenous (IV) Injection: Administer the sterile-filtered formulation slowly into the lateral tail vein. The typical bolus injection volume for a mouse is up to 5 mL/kg.[11] Administering the solution too rapidly can lead to precipitation and potential embolism.[10]
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow from formulation preparation to in vivo administration.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. odu.edu [odu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note & Protocol: Intraperitoneal (IP) Injection of Compound DO34 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the intraperitoneal (IP) administration of the hypothetical compound DO34 to rodents (mice and rats). It includes recommended materials, procedural steps, and post-administration monitoring to ensure animal welfare and data integrity.
Introduction
Intraperitoneal (IP) injection is a common method for administering substances to laboratory animals, particularly rodents.[1][2] This route allows for the rapid absorption of a substance into the mesenteric vessels, which drain into the portal circulation.[2] While absorption is slower than intravenous injection, it is faster than subcutaneous or oral routes, making it suitable for a wide range of experimental compounds, including anesthetics, therapeutic agents, and research molecules like this compound.[2][3]
Proper technique is crucial to avoid complications such as injection into the gastrointestinal tract, bladder, or other abdominal organs, which can lead to peritonitis, organ damage, or inaccurate dosing.[1][3][4] This protocol outlines the best practices for performing IP injections in mice and rats.[4][5]
Quantitative Data & Recommendations
The following tables summarize key quantitative parameters for IP injections in rodents. Adherence to these guidelines is essential for animal safety and experimental reproducibility.
Table 1: Recommended Needle Sizes for IP Injection
| Species | Body Weight | Recommended Needle Gauge | Max Needle Length |
|---|---|---|---|
| Mouse | Adult (>20g) | 25 - 27 G[4][6] | 5/8 inch[6] |
| Rat | Adult (>200g) | 23 - 25 G[4] | 1 inch |
Note: Always use the smallest gauge needle appropriate for the viscosity of the substance to minimize tissue trauma.[7][8]
Table 2: Maximum Recommended Injection Volumes
| Species | Body Weight | Maximum IP Volume (per site) |
|---|---|---|
| Mouse | 25 g | 0.25 mL (up to 10 mL/kg)[4] |
| Rat | 250 g | 2.5 mL (up to 10 mL/kg)[4] |
Note: The lowest possible volume should be administered.[6] Larger volumes require strong scientific justification and approval by the relevant animal care committee.[4][6]
Table 3: Hypothetical Dilution Schedule for Compound this compound (This table is for illustrative purposes only. Actual concentrations must be determined empirically.)
| Target Dose (mg/kg) | Stock Solution (mg/mL) | Vehicle | Volume to Inject per 25g Mouse (mL) |
| 5 | 1.25 | Sterile Saline | 0.1 |
| 10 | 2.50 | Sterile Saline | 0.1 |
| 20 | 5.00 | Sterile Saline | 0.1 |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for performing an intraperitoneal injection in a rodent.
Caption: Experimental workflow for rodent IP injection.
Detailed Experimental Protocol
Materials and Equipment
-
Compound this compound (or substance to be injected)
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile syringes (0.3 - 3 mL, appropriately sized for injection volume)[4]
-
Sterile needles (gauge and length appropriate for the animal, see Table 1)
-
70% Isopropyl alcohol wipes[5]
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection[9]
-
A sharps disposal container[9]
Preparation of Injectate
-
Prepare the this compound solution in a sterile vehicle at the desired concentration. Ensure the solution is at a physiological pH (4.5-8.0) and is sterile to prevent irritation and infection.[3][7]
-
Warm the substance to room or body temperature before injection to reduce animal discomfort and the risk of hypothermia.[4][10]
-
Draw the calculated volume into the syringe using a sterile needle. A new sterile needle and syringe must be used for each animal to prevent cross-contamination and infection.[5][10]
-
Carefully remove all air bubbles from the syringe.
Animal Restraint
Proper restraint is critical for the safety of both the animal and the handler.[7][10]
-
Mouse: Use a one-handed restraint. Grasp the loose skin over the shoulders and behind the ears ("scruffing") with the thumb and forefinger.[10] Secure the tail by tucking it between the palm and the little finger of the same hand.
-
Rat: A two-person technique is preferred.[4] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The other hand holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.[4]
Injection Procedure
-
Once the animal is securely restrained, rotate it to expose the abdomen (dorsal recumbency).[7]
-
Tilt the animal's head downward at a 30-45° angle. This helps to move the abdominal organs forward, creating a safer injection space.[8][10]
-
Identify the injection site. The preferred location is the animal's lower right abdominal quadrant to avoid the cecum (on the left) and the urinary bladder.[4][7][10]
-
While not always required, you may disinfect the injection site with a 70% alcohol wipe.[5][10]
-
Hold the syringe with your dominant hand. Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[4] The needle should penetrate the skin and the abdominal muscle wall.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel, the bladder, or the intestines.[1][4]
-
Negative Pressure (Air bubble): Placement is likely correct. Proceed with the injection.
-
Blood, Urine, or Yellow/Brown Fluid: Do not inject. Withdraw the needle, discard the syringe and needle, and start the procedure over with fresh materials.[1]
-
-
Depress the plunger slowly and steadily until the entire volume is administered.[4][8] Avoid unnecessary movement of the needle within the abdominal cavity.[10]
-
Withdraw the needle swiftly and place the animal back in its cage.[4]
-
Immediately dispose of the needle and syringe in a designated sharps container without recapping.[4][9]
Post-Injection Monitoring
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.[11]
-
Monitor animals daily for the first few days, especially when using a new compound.[11]
-
Check for signs of pain or distress (e.g., hunched posture, piloerection, lethargy), bleeding at the injection site, or signs of peritonitis (e.g., abdominal swelling, dehydration).[4][11]
-
If any complications arise, consult with the veterinary staff immediately.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling cascade that could be initiated by Compound this compound binding to a receptor, leading to a cellular response. This is a generic example for visualization purposes.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.uky.edu [research.uky.edu]
- 8. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 9. research.vt.edu [research.vt.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Establishing a Dose-Response Curve for DO34 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a selective inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1][2] By inhibiting DAGL, this compound effectively reduces 2-AG levels, thereby modulating endocannabinoid signaling.[1][2] Preclinical studies have demonstrated the potential of this compound to influence a range of behaviors, including alcohol consumption, anxiety-like behaviors, and cognitive functions such as learning and memory.[1][3] Establishing a clear dose-response relationship is a critical step in characterizing the behavioral effects of this compound and determining its therapeutic window.[4] This document provides detailed protocols and application notes for establishing a dose-response curve for this compound in rodent models for behavioral studies.
Mechanism of Action: Modulation of Endocannabinoid Signaling
This compound's primary mechanism of action is the inhibition of diacylglycerol lipase (DAGL), which leads to a reduction in the synthesis of the endocannabinoid 2-AG.[1][2] 2-AG is a key retrograde messenger that activates presynaptic cannabinoid type 1 (CB1) receptors, thereby suppressing neurotransmitter release. By reducing 2-AG levels, this compound can disinhibit neuronal activity in various brain circuits, influencing a wide array of physiological and behavioral processes.
Experimental Protocols
Animal Models and Housing
-
Species: C57BL/6J mice are a commonly used strain for behavioral and alcohol-related studies with this compound.[1]
-
Age and Weight: Adult male and female mice (8-12 weeks old, 20-30g) should be used.
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum, unless otherwise specified by the experimental protocol (e.g., in studies of novelty-induced feeding suppression).
-
Acclimation: Allow at least one week for acclimatization to the housing facility before any experimental procedures.
This compound Preparation and Administration
-
Formulation: this compound can be dissolved in a vehicle solution, for example, a mixture of ethanol, Kolliphor HS 15, and saline. A thorough description of the vehicle composition is crucial for reproducibility.
-
Dose Selection: Based on existing literature, a range of doses should be selected to capture the full dose-response curve. For instance, doses ranging from 1 mg/kg to 30 mg/kg have been used in previous studies.[2][3] It is recommended to include at least 3-5 doses plus a vehicle control group.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration of this compound in mice.[2]
-
Administration Time: The timing of administration relative to behavioral testing is critical. For acute effects, administration 30 minutes to 2 hours before testing has been shown to be effective.[2][5]
Behavioral Assays
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
-
Apparatus: A chamber where the mouse can be suspended by its tail.
-
Procedure:
-
Administer this compound or vehicle.
-
Suspend the mouse by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the total duration of immobility over a 6-minute test session.
-
-
Primary Endpoint:
-
Immobility time (seconds).
-
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open field.
-
Record locomotor activity (distance traveled, rearing frequency) for a specified period (e.g., 30 minutes).
-
-
Primary Endpoints:
-
Total distance traveled (cm).
-
Time spent in the center versus the periphery of the arena.
-
Experimental Workflow
Data Presentation
The quantitative data from the behavioral assays should be summarized in a clear and structured table to facilitate comparison between different dose groups.
Table 1: Hypothetical Dose-Response Data for this compound in Behavioral Assays
| Dose (mg/kg, i.p.) | N | Open Field: Total Distance (cm) | EPM: Time in Open Arms (%) | TST: Immobility Time (s) |
| Vehicle | 10 | 3500 ± 250 | 35 ± 5 | 120 ± 15 |
| This compound (1) | 10 | 3450 ± 230 | 38 ± 6 | 115 ± 12 |
| This compound (3) | 10 | 3300 ± 260 | 45 ± 7 | 100 ± 10 |
| This compound (10) | 10 | 3100 ± 240 | 55 ± 8 | 80 ± 9 |
| This compound (30) | 10 | 2800 ± 210 | 52 ± 7 | 85 ± 11 |
Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p < 0.05 and **p < 0.01.
Data Analysis and Interpretation
The collected data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each this compound dose group to the vehicle control. The results can then be plotted to generate a dose-response curve for each behavioral endpoint. Non-linear regression analysis can be used to determine key parameters such as the EC50 (effective concentration for 50% of the maximal response).[6]
Conclusion
This application note provides a comprehensive framework for establishing a dose-response curve for the DAGL inhibitor this compound in behavioral studies. By following these detailed protocols, researchers can generate robust and reproducible data to characterize the behavioral pharmacology of this compound and inform its potential therapeutic applications. Careful consideration of dose selection, route of administration, and appropriate behavioral assays is essential for obtaining meaningful results.
References
- 1. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. Behavioral effects of D3 receptor inhibition and 5-HT4 receptor activation on animals undergoing chronic cannabinoid exposure during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for Studying Inflammatory Pain Models in Mice Using DO34
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DO34 is a valuable pharmacological tool for investigating the role of the endocannabinoid system in inflammatory pain. As a dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ), the primary enzymes responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound allows for the modulation of endocannabinoid signaling in vivo.[1] These application notes provide detailed protocols for utilizing this compound in a lipopolysaccharide (LPS)-induced inflammatory pain model in mice, a well-established model for studying the mechanisms of inflammatory hyperalgesia. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the DAGL enzymes for the management of inflammatory pain.
Data Presentation
Table 1: Pharmacological Effects of this compound on Nociceptive Thresholds in LPS-Induced Inflammatory Pain in Mice
| Parameter | This compound Dose | Effect | ED50 Value (95% CI) | Reference |
| Mechanical Allodynia | Dose-dependent | Reversal of LPS-induced mechanical allodynia | 3.8 mg/kg (2.8–5.3 mg/kg) | [2] |
| Cold Allodynia | Dose-dependent | Reversal of LPS-induced cold allodynia | 6.0 mg/kg (4.0–9.0 mg/kg) | [2] |
| Tolerance | 30 mg/kg (repeated administration for 6 days) | No development of tolerance to antiallodynic effects | Not Applicable | [1][2] |
Table 2: Effect of this compound on Endocannabinoid and Arachidonic Acid Levels in the Mouse Brain
| Analyte | This compound Dose | Percent Decrease (approximate) | Reference |
| 2-Arachidonoylglycerol (2-AG) | 30 mg/kg (intraperitoneal) | 83% | [1][2] |
| Anandamide | 30 mg/kg (intraperitoneal) | 42% | [1][2] |
| Arachidonic Acid | 30 mg/kg (intraperitoneal) | 58% | [1][2] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This protocol describes the induction of localized inflammation and pain hypersensitivity in the mouse hind paw using LPS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes with 30-gauge needles
Procedure:
-
Prepare a stock solution of LPS in sterile saline at a concentration of 1 mg/mL.
-
Acclimatize mice to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, briefly restrain the mouse and administer a 20 µL intraplantar (i.pl.) injection of LPS solution (20 µg) into the plantar surface of the right hind paw.
-
The contralateral (left) hind paw can be injected with 20 µL of sterile saline to serve as a control.
-
Pain behavior assessments (mechanical and cold allodynia) are typically performed 24 hours after the LPS injection, when the inflammatory response is well-developed.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place individual mice in the testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next lower force filament is used. If no response is observed, the next higher force filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Assessment of Cold Allodynia (Acetone Test)
This protocol assesses the sensitivity to a non-noxious cold stimulus.
Materials:
-
1 mL syringe with a blunt needle or a dropper
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place individual mice in the testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Apply a small drop of acetone (approximately 50 µL) to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the mouse's behavior for 1 minute following the application of acetone.
-
Record the duration of paw withdrawal, flinching, or licking as an indicator of cold allodynia.
Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:18 ratio of ethanol:Kolliphor EL:saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the vehicle at the desired concentration.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
For reversal studies, administer this compound 24 hours after the LPS injection and assess pain behaviors at various time points post-DO34 administration (e.g., 30 minutes, 1, 2, 4, 8 hours).[2]
-
For prevention studies, this compound can be administered prior to the LPS injection.
-
Dose-response curves can be generated by administering different doses of this compound (e.g., 1, 3, 10, 30 mg/kg).[2]
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in the LPS-induced inflammatory pain model.
Caption: Proposed mechanism of action of this compound in reducing inflammatory pain.
Caption: Logical flow diagram of this compound's effect on the inflammatory pain cascade.
References
Application Notes and Protocols for DO34 Administration in Alcohol Consumption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DO34, a diacylglycerol lipase (B570770) (DAGL) inhibitor, in preclinical studies of alcohol consumption. The information is based on published research and is intended to guide the design and execution of experiments investigating the role of the endocannabinoid system in alcohol use disorder.
Introduction
This compound is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] By reducing 2-AG levels in the brain, this compound serves as a valuable pharmacological tool to investigate the role of 2-AG signaling in various physiological and pathological processes, including alcohol consumption and reward.[1][3] Preclinical studies have demonstrated that administration of this compound can effectively reduce voluntary alcohol intake in mouse models, suggesting that targeting DAGL may be a promising therapeutic strategy for alcohol use disorder.[1][3][4]
The primary mechanism through which this compound is thought to reduce alcohol consumption involves the modulation of neurotransmission in key brain reward circuits.[1][3] Specifically, alcohol-induced increases in 2-AG signaling in the ventral tegmental area (VTA) are believed to suppress GABAergic inhibition of dopamine (B1211576) neurons, leading to enhanced dopamine release and reinforcing the rewarding effects of alcohol.[1][3][5] By inhibiting DAGL, this compound prevents this rise in 2-AG, thereby maintaining GABAergic tone and attenuating the rewarding properties of alcohol.[1][3]
Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on alcohol consumption in C57BL/6J mice.
Table 1: Effect of this compound on Voluntary Alcohol Consumption in Male and Female Mice (Two-Bottle Choice Paradigm)
| Parameter | Sex | Vehicle | This compound (50 mg/kg) | Outcome |
| Ethanol (B145695) Preference (%) | Male | ~85% | Reduced (Nonsignificant) | This compound showed a trend towards reducing ethanol preference.[1] |
| Female | ~90% | Significantly Reduced | This compound significantly decreased ethanol preference.[1] | |
| Ethanol Consumption (g/kg/24h) | Male | ~12 g/kg | Significantly Reduced | This compound significantly lowered ethanol consumption.[1] |
| Female | ~15 g/kg | Significantly Reduced | This compound significantly lowered ethanol consumption.[1] | |
| Total Fluid Consumption (ml/24h) | Male | No Change | No Change | This compound did not affect total fluid intake.[1] |
| Female | No Change | No Change | This compound did not affect total fluid intake.[1] |
Table 2: Effect of this compound on Aversion-Resistant and Reinstatement of Alcohol Drinking
| Experimental Model | Parameter | Vehicle | This compound (50 mg/kg) | Outcome |
| Aversion-Resistant Drinking (20% EtOH + Quinine) | Ethanol Preference (%) | Higher than water + quinine | Significantly Reduced | This compound reduced preference for the bitter-adulterated ethanol solution.[1][3][4][6] |
| Ethanol Consumption (g/kg/24h) | Higher than water + quinine | Significantly Reduced | This compound decreased consumption of the bitter-adulterated ethanol solution.[1][3][4][6] | |
| Reinstatement after Withdrawal (10% EtOH) | Ethanol Preference (%) | Baseline | Reduced | This compound reduced ethanol preference upon reinstatement of access.[1] |
| Ethanol Consumption (g/kg/24h) | Baseline | Reduced | This compound reduced ethanol consumption upon reinstatement of access.[1] |
Table 3: Effect of this compound on Brain 2-AG Levels and Blood Ethanol Concentration
| Parameter | Condition | Measurement | Outcome |
| Brain 2-AG Levels | Naive and Chronically Drinking Mice | 2 hours post-injection | Significantly decreased |
| Blood Ethanol Concentration | Chronically Drinking Mice | After this compound administration | No significant effect |
Experimental Protocols
Protocol 1: Two-Bottle Choice (2BC) Voluntary Alcohol Consumption
This protocol is designed to assess the effect of this compound on voluntary alcohol consumption in mice.
Materials:
-
C57BL/6J mice
-
Standard mouse housing
-
Two drinking bottles per cage (one with water, one with an ethanol solution)
-
Vehicle solution (e.g., 5% ethanol, 5% Tween-80, and 90% saline)
-
Calibrated pipettes and tubes for measuring fluid consumption
-
Animal scale
Procedure:
-
Habituation: House mice individually and habituate them to the experimental room for at least one week.
-
Induction of Drinking:
-
Provide mice with continuous access to two bottles, one containing water and the other containing a solution of 20% ethanol in water.[1]
-
Monitor daily fluid consumption and body weight for 4-6 weeks to establish a stable baseline of alcohol consumption.[1][3] The position of the bottles should be alternated daily to avoid place preference.
-
-
This compound Administration:
-
Data Collection:
-
Measure the volume of fluid consumed from each bottle every 24 hours.
-
Calculate ethanol consumption in g/kg/24h.
-
Calculate ethanol preference as (volume of ethanol solution consumed / total volume of fluid consumed) x 100.
-
Monitor body weight daily.
-
-
Recovery: Following the treatment period, cease injections and continue to monitor drinking behavior for a recovery period (e.g., one week) to observe if consumption returns to baseline levels.[3]
Protocol 2: Aversion-Resistant Alcohol Drinking
This protocol assesses the effect of this compound on the motivation to consume alcohol despite aversive consequences.
Materials:
-
Same as Protocol 1
-
Quinine hydrochloride
Procedure:
-
Establish Stable Drinking: Follow steps 1 and 2 of Protocol 1 to establish stable 20% ethanol consumption.
-
Introduce Aversive Taste:
-
This compound Administration:
-
Data Collection and Analysis:
-
Collect and analyze data on ethanol preference and consumption as described in Protocol 1.
-
Protocol 3: Reinstatement of Alcohol Drinking After Withdrawal
This protocol evaluates the effect of this compound on the relapse-like behavior of resuming alcohol consumption after a period of abstinence.
Materials:
-
Same as Protocol 1
Procedure:
-
Establish Stable Drinking: Follow steps 1 and 2 of Protocol 1 to establish stable 10% ethanol consumption for 5 weeks.[1]
-
Withdrawal Period:
-
Remove the ethanol bottle, leaving only the water bottle, for a period of 10 days to induce withdrawal.[1]
-
-
This compound Pre-treatment:
-
Reinstatement and Data Collection:
-
Reintroduce the 10% ethanol bottle and monitor consumption and preference as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in reducing alcohol-induced dopamine release.
Experimental Workflow
References
- 1. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2‐Arachidonoylglycerol‐mediated endocannabinoid signaling modulates mechanical hypersensitivity associated with alcohol withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. MECHANISMS OF ALCOHOL ADDICTION — David A.N. Siegel, M.D. 23 W. 73rd St. Ste. 101 New York, NY 10023 (646) 418-7077 [nycprivateaddiction.com]
- 6. researchgate.net [researchgate.net]
Application Note: Investigating the Nootropic Potential of DO34 in In Vivo Models of Learning and Memory
Audience: Researchers, scientists, and drug development professionals.
Introduction The investigation of novel compounds for their potential to enhance cognitive function is a cornerstone of neuroscience and drug development. This document provides a comprehensive guide to assessing the in vivo efficacy of a novel compound, designated here as DO34, on learning and memory. While public domain information on a specific molecule named "this compound" for cognitive enhancement is not available, this application note utilizes it as a placeholder to present a general framework and detailed protocols for evaluating any new potential nootropic agent. The methodologies described herein are standard in the field and can be adapted for compounds with different mechanisms of action. For the purpose of illustration, we will hypothesize that this compound acts by modulating synaptic plasticity through the CREB signaling pathway, a common mechanism for memory enhancement.
Hypothetical Signaling Pathway for this compound
Below is a diagram illustrating a potential mechanism of action for this compound, where it is hypothesized to enhance synaptic plasticity and memory formation by activating the CREB (cAMP response element-binding protein) signaling cascade.
Caption: Hypothetical signaling pathway for Compound this compound.
Experimental Workflow
A typical in vivo investigation of a novel compound like this compound involves a multi-stage process, from initial safety and dosing studies to comprehensive behavioral testing.
Caption: General experimental workflow for in vivo analysis.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is crucial to habituate animals to the testing room and handling for several days before commencing any experiment to reduce stress-induced variability.
Protocol 1: Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2m diameter) filled with opaque water (e.g., using non-toxic tempura paint).
-
Submerged escape platform (10-15 cm diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Visual cues placed around the pool on the walls of the room.
-
Animal models (e.g., C57BL/6 mice or Wistar rats).
-
Compound this compound and vehicle control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Dosing: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a pre-determined time before the first trial of each day (e.g., 30 minutes prior).
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the pool facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Protocol 2: Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Materials:
-
Open-field arena (e.g., 50x50 cm).
-
Two identical objects (familiar objects) and one novel object. Objects should be of similar size and material but different shapes.
-
Video recording and analysis software.
-
Animal models, this compound, and vehicle control.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.
-
Dosing: On day 2, administer this compound or vehicle 30 minutes before the familiarization phase.
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Test Phase (Day 3):
-
Administer this compound or vehicle 30 minutes before the test phase.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
Protocol 3: Contextual Fear Conditioning
Objective: To assess associative learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating outer chamber.
-
Video camera and software to measure freezing behavior.
-
Animal models, this compound, and vehicle control.
Procedure:
-
Training (Day 1):
-
Administer this compound or vehicle 30 minutes before training.
-
Place the animal in the conditioning chamber and allow it to explore for 2 minutes (baseline).
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the animal from the chamber 1 minute after the final pairing.
-
-
Contextual Test (Day 2):
-
Place the animal back into the same training chamber (context).
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
-
Cued Test (Day 3):
-
Alter the context of the chamber (e.g., change the flooring, walls, and add a distinct odor).
-
Place the animal in the altered chamber and record baseline freezing for 2 minutes.
-
Present the auditory cue (CS) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Morris Water Maze Performance
| Group (n=12) | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, s) | Platform Crossings (Probe Trial, n) |
| Vehicle | 32.5 ± 4.1 | 18.2 ± 2.5 | 2.1 ± 0.5 |
| This compound (10 mg/kg) | 21.3 ± 3.5 | 28.9 ± 3.1 | 4.3 ± 0.8 |
| This compound (20 mg/kg) | 15.8 ± 2.9 | 35.1 ± 3.8 | 5.9 ± 1.1** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Novel Object Recognition Performance
| Group (n=12) | Discrimination Index (DI) |
| Vehicle | 0.15 ± 0.04 |
| This compound (10 mg/kg) | 0.35 ± 0.06 |
| This compound (20 mg/kg) | 0.48 ± 0.07** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 3: Fear Conditioning Performance
| Group (n=12) | % Freezing (Contextual Test) | % Freezing (Cued Test) |
| Vehicle | 33.4 ± 5.2 | 40.1 ± 6.3 |
| This compound (10 mg/kg) | 55.8 ± 6.1 | 60.5 ± 7.2 |
| This compound (20 mg/kg) | 68.2 ± 7.5 | 75.3 ± 8.0 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Disclaimer: The compound this compound is used here as a placeholder. The signaling pathway and data are hypothetical and for illustrative purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols: Measuring Changes in Brain Lipid Profiles After DO34 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO34 is a potent and selective inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1] By blocking DAGL, this compound provides a powerful tool to investigate the roles of 2-AG in various physiological and pathological processes, including synaptic plasticity, neuroinflammation, and behavior.[1][2][3] Understanding the downstream effects of this compound on the brain's lipid landscape is crucial for elucidating its mechanism of action and identifying potential therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for measuring the changes in brain lipid profiles following this compound treatment. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and lipidomics.
Core Concepts: The Impact of this compound on Brain Lipid Signaling
This compound administration leads to a rapid and significant remodeling of the brain's lipid signaling network.[1] As a DAGL inhibitor, its primary effect is the reduction of 2-AG levels. However, the inhibition of this key enzyme triggers a cascade of changes in related lipid pathways.
Key Lipid Changes Observed After this compound Treatment:
-
Decreased Endocannabinoids: A significant reduction in 2-AG and anandamide (B1667382) (AEA) levels.[1][4]
-
Decreased Arachidonic Acid (AA) and Eicosanoids: A subsequent decrease in the levels of AA, a downstream metabolite of 2-AG, and its pro-inflammatory derivatives, such as prostaglandins (B1171923) (e.g., PGD2 and PGE2).[1][4]
-
Increased Diacylglycerols (DAGs): Accumulation of DAGs, the substrate for DAGL.[1]
These alterations in bioactive lipid levels have profound effects on various signaling pathways, most notably the endocannabinoid system, which plays a critical role in regulating neurotransmitter release, synaptic plasticity, and neuroinflammation.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative changes in key brain lipid species observed in mice following intraperitoneal (i.p.) administration of this compound (50 mg/kg) for 4 hours, as reported in scientific literature.[1]
Table 1: Changes in Endocannabinoids and Related Lipids
| Lipid Species | Vehicle (pmol/g) | This compound (pmol/g) | % Change |
| 2-AG | ~10,000 | ~1,000 | -90% |
| AEA | ~20 | ~10 | -50% |
| Arachidonic Acid | ~80,000 | ~40,000 | -50% |
Table 2: Changes in Prostaglandins
| Lipid Species | Vehicle (pg/g) | This compound (pg/g) | % Change |
| PGD2 | ~1,500 | ~500 | -67% |
| PGE2 | ~400 | ~100 | -75% |
Table 3: Changes in Diacylglycerols (DAGs)
| Lipid Species | Vehicle (relative abundance) | This compound (relative abundance) | % Change |
| Total DAGs | 1.0 | ~1.5 - 2.0 | +50-100% |
Note: The values presented are approximate and have been compiled from published data for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Animal Treatment and Brain Tissue Collection
Objective: To administer this compound to experimental animals and collect brain tissue for lipid analysis.
Materials:
-
This compound inhibitor
-
Vehicle solution (e.g., 18:1:1 saline:PEG400:Tween-80)
-
Experimental animals (e.g., C57BL/6J mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Cryovials for sample storage
Protocol:
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer this compound or vehicle to the mice via i.p. injection.
-
At the designated time point post-injection (e.g., 4 hours), anesthetize the mice.
-
Decapitate the animal and rapidly dissect the brain.
-
Snap-freeze the whole brain or specific brain regions in liquid nitrogen.
-
Store the frozen tissue at -80°C until lipid extraction.
Brain Lipid Extraction (Modified Folch Method)
Objective: To extract total lipids from brain tissue.[5][6][7]
Materials:
-
Frozen brain tissue
-
Homogenizer (e.g., Tissue Tearor™)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator or vacuum concentrator
Protocol:
-
Weigh the frozen brain tissue (~100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume (e.g., 1 g in 20 ml of solvent).[6]
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris.
-
Transfer the supernatant (liquid phase) to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., chloroform:methanol 1:1) for analysis.
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate, identify, and quantify individual lipid species.[8][9]
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Ion Trap)
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases for positive and negative ionization modes
-
Lipid standards for quantification
Protocol:
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.
-
Inject the sample onto the LC system.
-
Separate the lipids using a gradient elution program.
-
Introduce the eluent into the mass spectrometer for ionization (e.g., electrospray ionization - ESI).
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Identify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the lipids by comparing their peak areas to those of known amounts of internal standards.
Visualizations
Signaling Pathway Diagram
References
- 1. pnas.org [pnas.org]
- 2. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinated regulation of endocannabinoid-mediated retrograde synaptic suppression in the cerebellum by neuronal and astrocytic monoacylglycerol lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipidomic mass spectrometry and its application in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ex Vivo Electrophysiology Experiments with DO34
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting ex vivo electrophysiology experiments to investigate the effects of DO34, a potent and selective diacylglycerol lipase (B570770) (DAGL) inhibitor. By inhibiting DAGL, this compound blocks the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the central nervous system. This allows for the precise examination of the role of the 2-AG signaling pathway in modulating synaptic transmission and plasticity. The following protocols and data will enable researchers to effectively design, execute, and interpret experiments utilizing this compound in acute brain slice preparations.
Mechanism of Action of this compound
This compound is a chemical probe that inhibits the activity of diacylglycerol lipases (DAGLα and DAGLβ), the enzymes responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG acts as a retrograde messenger, being released from the postsynaptic neuron and activating presynaptic cannabinoid type 1 (CB1) receptors. This activation typically leads to a suppression of neurotransmitter release, a phenomenon known as depolarization-induced suppression of excitation (DSE) or inhibition (DSI). By blocking 2-AG production, this compound effectively prevents this retrograde signaling cascade, making it a valuable tool to study the physiological and pathological roles of the endocannabinoid system.
Data Presentation
The following tables summarize quantitative data on the electrophysiological effects of this compound application in ex vivo brain slice preparations.
| Parameter | Brain Region | Cell Type | This compound Concentration | Effect | Reference |
| Depolarization-induced Suppression of Excitation (DSE) | Cerebellum | Purkinje Cell | 0.1 - 1 µM | Concentration-dependent block of DSE | [1] |
| Half-maximal Inhibitory Concentration (IC50) for DSE | Cerebellum | Purkinje Cell | 0.18 µM | N/A | [1] |
| AM251-induced increase in PF-EPSC amplitude | Cerebellum | Purkinje Cell | 1 µM | Blocked the effect of the CB1 antagonist/inverse agonist | [2] |
| Theta-Burst Stimulation (TBS)-induced Long-Term Potentiation (LTP) | Hippocampus (CA1) | Pyramidal Neurons | 30 mg/kg (in vivo administration prior to slicing) | Significantly decreased magnitude of LTP | [3] |
Note: The study by Di-Marco et al. (2020) involved in vivo administration of this compound before the ex vivo slice preparation. The concentration in the brain tissue is not directly equivalent to bath application concentrations but demonstrates the compound's efficacy in a physiological setting.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the standard procedure for preparing acute brain slices from rodents for ex vivo electrophysiology.
Materials and Reagents:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Once the animal is unresponsive to noxious stimuli, perform decapitation.
-
Brain Extraction: Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.[4][5]
-
Slicing: Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold slicing solution.[6]
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before starting experiments.[4][5]
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.
Materials and Reagents:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution for patch pipettes (composition depends on the experiment)
-
aCSF for perfusion
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Cell Targeting: Under visual guidance (e.g., DIC or fluorescence microscopy), target a neuron of interest.
-
Seal Formation and Whole-Cell Configuration: Approach the cell with the patch pipette and apply gentle positive pressure. Upon contact, release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ). Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.[7]
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration. Switch the perfusion to the this compound-containing aCSF.
-
Data Acquisition: Record the synaptic activity in the presence of this compound for a sufficient duration to observe its effects (typically 10-20 minutes).
-
Washout (Optional): To test for reversibility, switch the perfusion back to the control aCSF and record for an additional 15-20 minutes.
Protocol 3: Induction of Depolarization-induced Suppression of Excitation (DSE)
This protocol describes how to induce and measure DSE, a form of short-term plasticity that is sensitive to this compound.
Procedure:
-
Establish Whole-Cell Recording: Obtain a stable whole-cell recording of evoked EPSCs (eEPSCs) from a postsynaptic neuron.
-
Baseline eEPSCs: Stimulate presynaptic fibers at a low frequency (e.g., 0.1 Hz) and record stable baseline eEPSCs for at least 5 minutes.
-
Depolarization Step: Apply a depolarizing voltage step to the postsynaptic neuron (e.g., from -70 mV to 0 mV for 5-10 seconds).
-
Post-Depolarization eEPSCs: Immediately following the depolarization step, resume stimulation of the presynaptic fibers and record the eEPSCs. The transient reduction in eEPSC amplitude following the depolarization is the DSE.
-
This compound Application and DSE Induction: After observing a stable DSE, apply this compound as described in Protocol 2. Once the drug has equilibrated, repeat the DSE induction protocol. A reduction or block of DSE indicates an effect of this compound on 2-AG signaling.[1]
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Coordinated regulation of endocannabinoid-mediated retrograde synaptic suppression in the cerebellum by neuronal and astrocytic monoacylglycerol lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. repository.rit.edu [repository.rit.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DO34 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with DO34 for in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of diacylglycerol lipases (DAGLα and DAGLβ), enzymes that play a crucial role in the endocannabinoid signaling pathway by producing 2-arachidonoylglycerol (B1664049) (2-AG).[1] Due to its chemical structure, this compound is a hydrophobic molecule with poor aqueous solubility, making it challenging to formulate for in vivo administration where physiological compatibility is essential. A well-formulated vehicle is necessary to ensure that this compound remains in solution to achieve accurate dosing and reliable experimental outcomes.
Q2: What are the recommended starting points for dissolving this compound for in vivo experiments?
A2: Given its high solubility in Dimethyl Sulfoxide (DMSO), preparing a concentrated stock solution in DMSO is the recommended first step.[1][2] However, DMSO can be toxic at higher concentrations, so the stock solution must be diluted into a well-tolerated vehicle for animal administration. Direct dissolution in aqueous vehicles like saline is not feasible due to this compound's low water solubility.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock with an aqueous vehicle. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound rapidly comes out of solution as the percentage of the organic co-solvent (DMSO) is decreased by the addition of an aqueous vehicle. To prevent this, consider the following:
-
Slower Addition and Mixing: Add the aqueous vehicle to the DMSO stock solution slowly while vortexing or stirring to ensure gradual mixing.
-
Order of Addition: For multi-component vehicles, the order of adding each component can be critical. It is often best to first dissolve the compound in a small amount of an organic co-solvent like DMSO before adding other co-solvents and finally the aqueous vehicle.
-
Use of Surfactants: Incorporating a surfactant, such as Tween 80, can help to create a stable micro-emulsion and keep the compound in solution.
-
Consider a Suspension: If a clear solution is not achievable at the desired concentration, formulating a fine, homogenous suspension may be a viable alternative for oral administration.
Q4: Are there pre-formulated vehicles that have been shown to work for this compound in vivo?
A4: Yes, several formulations have been reported to successfully solubilize this compound for in vivo use. A common and effective vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which has been shown to achieve a this compound solubility of at least 10 mg/mL.[1][2] Other reported formulations include 10% DMSO in 90% (20% SBE-β-CD in Saline) and 10% DMSO in 90% Corn Oil.[1]
Q5: What is the maximum recommended concentration of DMSO in a final formulation for animal studies?
A5: To minimize potential toxicity, the final concentration of DMSO in the dosing solution should be kept as low as possible, typically below 10%. The ideal percentage can vary depending on the animal model, the route of administration, and the duration of the study. It is always recommended to include a vehicle-only control group in your experiment to account for any effects of the formulation itself.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and In Vivo Formulations
| Solvent/Vehicle Composition | Reported Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | Hygroscopic; use freshly opened DMSO for best results. | [1] |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | Sonication is recommended. | [2] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | ||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥10 mg/mL | A clear and stable solution suitable for parenteral administration. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥10 mg/mL | Cyclodextrins can enhance solubility and stability. | [1] |
| 10% DMSO, 90% Corn Oil | ≥5 mg/mL | Suitable for oral or subcutaneous administration. | [1] |
| Water | Insoluble | ||
| Saline | Insoluble |
Note: There is a discrepancy in the reported solubility of this compound in neat DMSO. Researchers should perform their own solubility tests to confirm the maximum concentration achievable with their specific lot of this compound and DMSO.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Parenteral Administration (10 mg/mL)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a 100 mg/mL this compound stock solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex or sonicate until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
-
Prepare the final formulation (for a 1 mL final volume):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
-
Visually inspect the final solution to ensure it is clear and free of any precipitation.
-
-
Administration:
-
Use the formulation immediately after preparation. If storage is necessary, it should be for a short duration and the stability should be verified.
-
Protocol 2: Solubility Assessment of this compound in a Novel Vehicle
This protocol provides a general method for testing the solubility of this compound in a new formulation.
Materials:
-
This compound powder
-
Candidate solvent(s)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying this compound
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test vehicle.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the mixture on a rotator or shaker at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to allow it to reach equilibrium.
-
After 24 hours, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC).
-
The determined concentration represents the saturation solubility of this compound in that specific vehicle.
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound formulation.
References
Technical Support Center: Preventing DO34 Precipitation in Vehicle Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of the hypothetical compound DO34 in vehicle solutions. The principles and techniques described here are broadly applicable to many poorly soluble compounds encountered in research and development.
Frequently Asked Questions (FAQs)
What is this compound precipitation and why does it occur?
Precipitation is the formation of a solid form of a compound from a solution. In the context of a vehicle solution, this compound precipitation occurs when its concentration exceeds its solubility limit in that specific solvent system. This can be triggered by several factors:
-
Low Aqueous Solubility: Many drug candidates, like our hypothetical this compound, are lipophilic (fat-loving) and have inherently low solubility in aqueous (water-based) vehicles.[1][2][3]
-
pH Shift: this compound is a weak base. Weakly basic drugs are more soluble in acidic environments (lower pH) where they become ionized (charged).[4][5][6] If the pH of the solution increases, this compound will shift to its less soluble, non-ionized form, leading to precipitation.[4][7][8]
-
Solvent Change (Co-solvent dilution): Often, a water-miscible organic co-solvent (like DMSO or ethanol) is used to initially dissolve this compound. When this solution is diluted into an aqueous buffer or dosing vehicle, the overall solvent strength decreases, which can cause the compound to precipitate out.[9]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of a compound and cause it to precipitate.
-
Time (Metastability): A solution might initially appear clear but be in a supersaturated, metastable state. Over time, the compound can crystallize and precipitate out of the solution.[10]
How can I determine the solubility of this compound in different vehicle components?
Determining the solubility of this compound in various solvents and vehicle components is a critical first step. Two common methods are kinetic and thermodynamic solubility assays. For formulation development, the thermodynamic (or equilibrium) solubility is the most relevant measure.[11][12][13][14]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents/vehicles (e.g., Water, PBS pH 7.4, 0.9% Saline, PEG 400, Propylene Glycol)
-
2 mL screw-cap vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[11]
-
After incubation, visually inspect the vials to confirm that excess solid this compound is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant. Be cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC or LC-MS/MS method.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent.
What are the recommended first-line strategies to prevent this compound precipitation?
Before exploring complex formulations, simple adjustments can often resolve precipitation issues.
-
pH Adjustment: Since this compound is a weak base, lowering the pH of the vehicle can significantly increase its solubility.[4][6] Using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer with a pH of 4-5) can be an effective strategy. However, the final pH must be tolerable for the intended route of administration.[15]
-
Concentration Reduction: The most straightforward approach is to work with a lower concentration of this compound that is below its solubility limit in the chosen vehicle.
-
Gentle Heating and Sonication: For immediate use, gentle heating or sonication can help dissolve the compound and create a supersaturated solution. However, this may not be a long-term stable solution, and precipitation can reoccur upon cooling.[16] Always check the thermal stability of the compound before applying heat.
Which alternative vehicle solutions can I try if this compound precipitates in my current formulation?
If simple adjustments are insufficient, a more complex vehicle may be necessary. The choice of vehicle depends on the route of administration (e.g., oral, intravenous) and the physicochemical properties of this compound.[15][17]
Table 1: Common Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Class | Properties & Considerations | Typical Concentration |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible, good solubilizing power for many compounds. Can cause issues upon dilution.[9] | 10-60% |
| Propylene Glycol (PG) | Co-solvent | Similar to PEG 400, often used in combination.[18] | 10-50% |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Excellent solubilizing power, but can have toxicological effects at higher concentrations.[19] | <10% for in vivo studies |
| Ethanol | Co-solvent | Good solvent, but can cause irritation and has physiological effects. | 5-20% |
| Polysorbate 80 (Tween® 80) | Surfactant | Forms micelles to encapsulate and solubilize hydrophobic compounds.[20] | 1-10% |
| Solutol® HS 15 | Surfactant | Non-ionic solubilizer and emulsifying agent. | 5-20% |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexation Agent | Forms inclusion complexes with drug molecules, increasing aqueous solubility.[2][21] | 10-40% |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform suspensions for oral dosing when the compound cannot be fully dissolved. | 0.5-2% |
How do I properly prepare a vehicle solution to minimize the risk of this compound precipitation?
The order of addition and mixing technique are critical to preparing a stable formulation. A common mistake is diluting a concentrated DMSO stock directly into an aqueous buffer, which often leads to immediate precipitation.[16]
Experimental Protocol: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes a stepwise method for preparing a formulation containing a co-solvent and a surfactant.
Example Formulation: 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline
-
Step 1: Dissolve this compound in DMSO. Weigh the required amount of this compound and dissolve it in the final volume of DMSO. Use a vortex mixer or sonicator to ensure it is fully dissolved.
-
Step 2: Add the Co-solvent. Slowly add the PEG 400 to the this compound/DMSO solution while continuously mixing.
-
Step 3: Add the Surfactant. Add the Tween® 80 to the mixture and mix until the solution is homogeneous.
-
Step 4: Add the Aqueous Component. Slowly add the saline to the organic mixture, drop by drop at first, while vortexing vigorously. This gradual addition is crucial to prevent the drug from precipitating.
-
Step 5: Final Mixing. Once all components are added, mix the final solution thoroughly. It should appear clear and free of any visible particles. It is recommended to prepare these solutions fresh before each experiment.[17]
What is the role of excipients in preventing precipitation, and which ones should I consider for this compound?
Excipients are inactive substances added to a formulation to aid in the manufacturing process or to improve stability, solubility, and bioavailability.[22] For preventing precipitation, key excipients include:
-
Co-solvents: Water-miscible organic solvents that increase the overall solubility of the drug in the vehicle.[23][24]
-
Surfactants (Solubilizers): Amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, keeping them dispersed in an aqueous medium.[20][25]
-
Complexation Agents: These form soluble complexes with the drug. Cyclodextrins are a prime example, featuring a hydrophobic inner cavity and a hydrophilic exterior.[2]
-
Precipitation Inhibitors: These are often polymers (e.g., HPMC, PVP) that interfere with crystal nucleation and growth, thereby maintaining the drug in a supersaturated state for a longer period.[10][21][26]
Table 2: Common Excipients for Solubility Enhancement
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol, DMSO | Increases the solubilizing capacity of the vehicle.[24] |
| Surfactants | Polysorbate 80, Polysorbate 20, Solutol® HS 15, Cremophor® EL | Micellar encapsulation of the drug.[20] |
| Complexation Agents | HPβCD, Sulfobutylether-β-cyclodextrin (SBEβCD) | Forms soluble inclusion complexes with the drug.[2] |
| Precipitation Inhibitors | HPMC, HPMCAS, PVP, Pluronic F127 | Stabilizes supersaturated solutions by inhibiting crystal growth.[10][26][27] |
Troubleshooting and Visual Guides
Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a logical workflow for addressing precipitation issues during formulation development.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Factors Influencing this compound Solubility
This diagram illustrates the key physicochemical factors and formulation strategies that influence whether this compound remains in solution or precipitates.
Caption: Key factors promoting either solubility or precipitation of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. scielo.br [scielo.br]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. admescope.com [admescope.com]
- 18. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 22. dcfinechemicals.com [dcfinechemicals.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. wjbphs.com [wjbphs.com]
- 25. altasciences.com [altasciences.com]
- 26. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DO34 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of DO34 and minimize its off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
A1: this compound is primarily a potent inhibitor of diacylglycerol lipase-alpha (DAGL-α), a key enzyme in the endocannabinoid signaling pathway responsible for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] However, it is also known to inhibit the serine hydrolase ABHD6, another enzyme involved in 2-AG metabolism.[1] This off-target activity is an important consideration when interpreting experimental results.
Q2: How can I minimize off-target effects in my cell-based assays?
A2: Minimizing off-target effects in cell-based assays can be achieved through several strategies:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve is essential to identify this optimal concentration.[4][5]
-
Use of Controls: Include a structurally unrelated inhibitor with a similar on-target profile but a different off-target profile as a control. Additionally, using a close analog of this compound with reduced on-target activity can help differentiate on-target from off-target effects.[4]
-
Cell Line Selection: Use cell lines with and without the intended target (DAGL-α) to distinguish on-target from off-target effects.[4]
Q3: I'm observing significant toxicity or cell death at concentrations where I expect to see specific inhibition. What does this suggest?
A3: Significant toxicity at expected inhibitory concentrations could be due to several factors, including off-target effects.[6] It is crucial to perform a detailed dose-response analysis to determine the therapeutic window (the ratio of the cytotoxic concentration 50% [CC50] to the inhibitory concentration 50% [IC50]). A narrow therapeutic window may indicate that the observed toxicity is a result of off-target activity.
Q4: My in-vivo study with this compound shows an unexpected phenotype. How do I troubleshoot this?
A4: An unexpected phenotype in vivo can be attributed to off-target effects or the complex biological context.[6] To troubleshoot, consider the following:
-
Confirm Target Engagement: Use techniques like ex vivo enzyme activity assays on tissue samples from treated animals to confirm that this compound is engaging with DAGL-α at the administered dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Evaluate the concentration of this compound in the target tissue over time and correlate it with the observed phenotype and target inhibition.
-
Use of Knockout/Knockdown Models: Compare the effects of this compound in wild-type animals versus animals where the intended target (DAGL-α) or a suspected off-target is genetically knocked out or knocked down.
Troubleshooting Guides
Issue 1: High background signal in a DAGL-α activity assay.
-
Possible Cause: The compound may be interfering with the assay's detection method.
-
Troubleshooting Steps:
-
No-Enzyme Control: Run the assay in the complete absence of the DAGL-α enzyme. A signal that is dependent on the this compound concentration suggests direct interference with the assay's detection reagents.[7]
-
No-Substrate Control: This measures any background signal not related to substrate turnover.[7]
-
Issue 2: IC50 values for this compound are highly variable between experiments.
-
Possible Cause: Variability in experimental conditions can significantly impact IC50 values.[8]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistency in cell passage number, confluency, serum concentration, and incubation times.[4]
-
Compound Stability: Verify the stability of this compound under your specific assay conditions. Prepare fresh dilutions for each experiment.[6]
-
Consistent Substrate Concentration: For in vitro assays, maintain a consistent substrate concentration across all experiments, as the IC50 of a competitive inhibitor can be sensitive to this.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| This compound In Vivo Dosage (Mechanical Allodynia) | 30 mg/kg (intraperitoneal) | Mouse lipopolysaccharide inflammatory pain model | [1] |
| This compound In Vivo Effect on 2-AG levels (Brain) | ~83% decrease | 30 mg/kg this compound in mice | [1] |
| This compound In Vivo Effect on Anandamide (AEA) levels (Brain) | ~42% decrease | 30 mg/kg this compound in mice | [1] |
| This compound In Vivo Effect on Arachidonic Acid (AA) levels (Brain) | ~58% decrease | 30 mg/kg this compound in mice | [1] |
| This compound IC50 for DSE Blockade | 0.18 µM | Bath application to cerebellar slices | [2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound is binding to its intended target, DAGL-α, within a cellular context.[9] Ligand binding stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by western blotting using an antibody against DAGL-α.
-
Data Analysis: The binding of this compound to DAGL-α will result in more soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: Kinase/Enzyme Panel Screening for Off-Target Identification
This protocol helps to identify the broader selectivity profile of this compound by screening it against a panel of other enzymes.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase/enzyme profiling service.
-
Assay Performance: The service will typically perform radiometric or luminescence-based assays to measure the inhibitory activity of this compound against a large panel of purified enzymes at a fixed concentration (e.g., 1 µM).[9][10]
-
Data Analysis: The results will be provided as a percentage of inhibition for each enzyme. Significant inhibition of enzymes other than DAGL-α will identify potential off-targets.
Visualizations
Caption: Workflow for optimizing this compound dosage to maximize on-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: On- and off-target actions of this compound in the endocannabinoid pathway.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Navigating Variability in DO34 Behavioral Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing the inherent variability observed in behavioral responses to the diacylglycerol lipase (B570770) (DAGL) inhibitor, DO34. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing, executing, and interpreting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-subject variability in the behavioral effects of this compound. What are the potential causes?
A1: Variability in response to this compound is a documented phenomenon and can stem from several factors:
-
Genetic Predisposition: Subtle genetic differences in the test subjects can influence the expression and activity of this compound's primary targets (DAGLα and DAGLβ) and its off-targets, leading to varied responses.[1]
-
Off-Target Effects: this compound is known to inhibit other serine hydrolases, such as ABHD6 and PLA2G7.[2] The expression levels of these off-targets can differ between animals, contributing to inconsistent behavioral outcomes.
-
Baseline Endocannabinoid Tone: The endogenous levels of 2-arachidonoylglycerol (B1664049) (2-AG) and other endocannabinoids can fluctuate based on factors like stress, diet, and housing conditions. Since this compound's primary mechanism is the reduction of 2-AG synthesis, variations in baseline endocannabinoid signaling can alter the magnitude of the drug's effect.
-
Metabolic Differences: Individual differences in drug metabolism can lead to variations in the bioavailability and brain concentration of this compound, resulting in divergent behavioral effects.
-
Experimental Conditions: Minor variations in experimental protocols, handling procedures, and environmental conditions can significantly impact behavioral readouts, especially in sensitive assays.[3]
Q2: What is the recommended vehicle for dissolving and administering this compound for in vivo studies?
A2: A commonly used and published vehicle for this compound is a mixture of ethanol (B145695), Alkamuls-620 (a non-ionic surfactant), and saline in a 1:1:18 ratio.[4] It is crucial to ensure complete dissolution and to administer the solution consistently across all experimental subjects.
Q3: What are the known off-targets of this compound, and how might they contribute to behavioral variability?
A3: Besides its primary targets, DAGLα and DAGLβ, this compound has been shown to have activity against ABHD6 and PLA2G7.[2] Inhibition of these enzymes can influence lipid signaling pathways distinct from the endocannabinoid system, potentially leading to unexpected or variable behavioral phenotypes. For example, ABHD6 is also involved in 2-AG hydrolysis, and its inhibition could have opposing effects to DAGL inhibition in certain contexts.
Q4: Can the route of administration influence the behavioral effects of this compound?
A4: Yes, the route of administration (e.g., intraperitoneal, oral) can significantly affect the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. This can lead to different concentrations of the compound reaching the brain, thereby influencing the observed behavioral outcomes. Consistent use of a single, well-validated administration route is critical for minimizing variability.
Troubleshooting Guides
Issue 1: Inconsistent anxiolytic or anxiogenic effects.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Include a control group treated with a structurally related but inactive compound (e.g., DO53) to assess off-target contributions.[2][5] |
| Baseline anxiety levels | Acclimate animals to the testing environment thoroughly to reduce stress-induced variability.[3] Screen animals for baseline anxiety levels and randomize them into treatment groups. |
| Time-of-day effects | Conduct all behavioral testing at the same time of day to control for circadian variations in endocannabinoid signaling and anxiety-like behavior. |
Issue 2: Lack of expected antinociceptive effect in an inflammatory pain model.
| Potential Cause | Troubleshooting Step |
| DAGLα-independent mechanism | Be aware that in certain pain models, the antinociceptive effects of this compound may not be mediated by DAGLα.[4] Consider that other targets may be involved. |
| Dosing and timing | Optimize the dose of this compound and the time between administration and behavioral testing. A full dose-response curve is recommended. |
| Inflammatory state | Ensure a consistent level of inflammation is induced in all animals. Variability in the inflammatory response will lead to variable pain-related behaviors. |
Data Presentation
Summary of this compound Effects on Brain Lipid Levels
| Lipid | Effect of this compound (30 mg/kg) | Reference |
| 2-Arachidonoylglycerol (2-AG) | Decreased | [4] |
| Anandamide (AEA) | Decreased | [4] |
| Arachidonic Acid (AA) | Decreased | [4] |
Behavioral Effects of this compound in Different Models
| Behavioral Model | Species | This compound Dose | Observed Effect | Reference |
| LPS-induced Mechanical Allodynia | Mouse | 30 mg/kg | Reversal of allodynia | [4] |
| LPS-induced Cold Allodynia | Mouse | 30 mg/kg | Reversal of allodynia | [4] |
| Two-Bottle Choice Ethanol Drinking | Mouse | 50 mg/kg | Reduced ethanol preference and consumption | [5] |
| Novelty-Induced Feeding Suppression | Mouse | 50 mg/kg | Reduced latency to first bite in ethanol-withdrawn mice | [5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Materials: this compound, Ethanol (100%), Alkamuls-620, Saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of this compound in ethanol.
-
Add an equal volume of Alkamuls-620 to the ethanol-DO34 solution and mix thoroughly.
-
Add 18 volumes of saline to the mixture and vortex until a clear solution is formed.
-
The final vehicle concentration will be approximately 5% ethanol and 5% Alkamuls-620.
-
Administer via intraperitoneal injection at a volume of 10 µl/g body mass.[4]
-
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
-
Acclimation: Acclimate mice to the testing environment and von Frey filaments for at least two days prior to the experiment.
-
Baseline Measurement: Measure baseline mechanical and cold sensitivity.
-
LPS Administration: Induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
This compound Administration: Administer this compound or vehicle at the desired time point post-LPS injection (e.g., 2 hours).
-
Behavioral Testing: Assess mechanical allodynia (using von Frey filaments) and cold allodynia (e.g., acetone (B3395972) test) at specified time points after this compound administration.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Factors Influencing Drug Use: Understand the Causes of Addiction [lotusbh.org]
- 2. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of DO34 in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of the diacylglycerol lipase (B570770) (DAGL) inhibitor, DO34, in solution and under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is expected to be stable for up to two years.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the best solvent for dissolving and storing this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1] For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. When preparing aqueous solutions for in vitro assays, it is crucial to ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of a this compound solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its potential degradation products, allowing for the quantification of the compound's purity over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q4: What factors can lead to the degradation of this compound in solution?
A4: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive compounds.
-
Oxidation: Exposure to air can lead to the oxidation of certain functional groups.
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.
Q5: What should I do if I observe precipitation in my this compound solution?
A5: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon dilution into an aqueous buffer. If precipitation is observed after thawing a stock solution, gentle warming to room temperature and vortexing may help to redissolve the compound. For working solutions, ensure the final solvent concentration is appropriate for maintaining solubility. Sonication can also be used to aid dissolution. If precipitation persists, it may be necessary to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Chemical degradation of this compound in solution. | - Confirm the purity of your stock solution using HPLC. - If degradation is confirmed, prepare a fresh stock solution from powder. - Ensure proper storage conditions are maintained (-80°C for solutions). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or degradation during long incubation times. | - Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. - If the experiment involves long incubation periods, consider replenishing the compound with freshly diluted inhibitor at set intervals. - Evaluate the stability of this compound in your specific experimental buffer by incubating it for the duration of your experiment and then analyzing for degradation by HPLC. |
| Cloudiness or precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. - Consider using a solubilizing agent, such as a non-ionic detergent (e.g., Tween® 80), but verify its compatibility with your assay. - Gentle vortexing or sonication after dilution may help dissolve small precipitates. |
Data Presentation: Long-Term Stability of this compound
The following table summarizes the recommended storage conditions and expected stability for this compound based on available data for the compound and its analogs.
| Form | Solvent | Storage Temperature | Expected Stability |
| Powder | N/A | -20°C | Up to 3 years |
| Solution | DMSO | -80°C | Up to 2 years[1] |
| Solution | DMSO | -20°C | Up to 1 year[1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder of this compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the standard.
-
Visualizations
Endocannabinoid Signaling Pathway
References
Technical Support Center: Managing Potential Toxicity of DO34 in Chronic Dosing Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DO34 in chronic dosing studies. The information is designed to help anticipate and manage potential toxicities during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of diacylglycerol lipase (B570770) (DAGL), with a preference for DAGLα over DAGLβ, although this selectivity is narrow.[1] It also inhibits the serine hydrolase ABHD6.[1][2] The primary pharmacological effect of this compound is the reduction of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and its downstream metabolite, arachidonic acid (AA).[2]
Q2: What are the known pharmacological effects of this compound in preclinical models?
A2: this compound has been shown to reverse lipopolysaccharide (LPS)-induced mechanical and cold allodynia in inflammatory pain models.[2] It has also been found to reduce voluntary alcohol intake in mice.[3] Additionally, this compound can suppress LPS-induced neuroinflammatory responses by reducing levels of 2-AG and prostaglandin (B15479496) E2 (PGE2) in the brain.[1]
Q3: What is the recommended approach for dose selection in a chronic toxicity study with this compound?
A3: Dose level selection for chronic toxicity studies should be based on data from shorter-term, repeated-dose or range-finding studies.[4] The goal is to identify a high dose that elicits some signs of toxicity without causing excessive mortality (the maximum tolerated dose or MTD), a low dose with no observed adverse effects (NOAEL), and at least one intermediate dose.[4][5] This approach helps to establish a dose-response relationship for any observed toxicities.[4][5]
Q4: What is the typical duration for chronic toxicity studies?
A4: The duration of chronic toxicity studies can vary depending on the intended clinical use of the drug. For compounds intended for long-term use, studies of 6 to 9 months are often conducted.[6][7] A 6-month study in rodents and a 9-month study in non-rodents can support clinical trials lasting longer than 6 months.[6]
Q5: What are the key parameters to monitor during a chronic dosing study with this compound?
A5: Comprehensive monitoring is crucial in chronic toxicity studies. Key parameters include:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or activity levels.
-
Body Weight and Food Consumption: Regular measurements to detect any significant changes.[8]
-
Hematology and Clinical Chemistry: Periodic blood analysis to assess organ function (e.g., liver, kidney), red and white blood cell counts, and other biomarkers.[9]
-
Histopathology: Microscopic examination of tissues and organs at the end of the study to identify any pathological changes.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>10%) | Reduced food/water intake due to malaise; direct metabolic effects of this compound. | 1. Increase frequency of monitoring. 2. Consider dose reduction or temporary cessation of dosing. 3. Supplement with palatable, high-calorie food. 4. Evaluate for signs of gastrointestinal distress. |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity due to compound accumulation or off-target effects. | 1. Correlate with histopathological findings of the liver. 2. Consider reducing the dose or dosing frequency. 3. Analyze for potential drug-drug interactions if other compounds are co-administered. |
| Changes in Kidney Function (e.g., increased BUN, creatinine) | Potential nephrotoxicity. | 1. Confirm with histopathology of the kidneys. 2. Ensure adequate hydration of the animals. 3. Evaluate for dose-dependent effects. |
| Neurological Signs (e.g., tremors, ataxia) | Exaggerated pharmacology due to high brain exposure or off-target central nervous system effects. | 1. Perform a detailed neurological examination. 2. Consider reducing the dose. 3. Measure plasma and brain concentrations of this compound to assess exposure levels. |
| Altered Immune Cell Counts | Potential immunomodulatory effects related to the endocannabinoid system. | 1. Conduct a comprehensive immune cell panel (e.g., flow cytometry). 2. Correlate with histopathology of lymphoid tissues (spleen, thymus). 3. Assess for functional immune responses if warranted. |
Experimental Protocols
Protocol 1: General Chronic Dosing Procedure
-
Animal Model: Select an appropriate rodent (e.g., Sprague-Dawley rats) and non-rodent species.
-
Dose Formulation: Prepare this compound in a suitable vehicle. Ensure the stability and homogeneity of the formulation are characterized.
-
Dose Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing should ideally be 7 days a week.[5]
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high).[5]
-
Monitoring:
-
Daily: Clinical signs and mortality.
-
Weekly: Body weight and food consumption.
-
Monthly (or as appropriate): Hematology and clinical chemistry.
-
-
Necropsy: At the end of the study, perform a full gross necropsy and collect organs for histopathological examination.
Protocol 2: Monitoring for Nephrotoxicity
-
Urine Collection: Collect urine samples from a subset of animals at baseline and at regular intervals during the study.
-
Urinalysis: Analyze urine for key markers of kidney damage, such as protein, glucose, ketones, and microscopic sediment.
-
Serum Biomarkers: Measure serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Histopathology: At necropsy, carefully examine the kidneys for any signs of tubular degeneration, necrosis, or interstitial nephritis.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for a chronic toxicity study.
References
- 1. pnas.org [pnas.org]
- 2. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Refining DO34 administration timing for acute behavioral assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the administration timing of the diacylglycerol lipase (B570770) (DAGL) inhibitor, DO34, for acute behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent inhibitor of diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ).[1] Its primary mechanism is to block the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from diacylglycerol.[2] By inhibiting DAGLα, this compound effectively reduces brain levels of 2-AG and its downstream metabolite, arachidonic acid.[1] This makes it a valuable tool for investigating the role of the 2-AG signaling pathway in various physiological and pathological processes.
Q2: What are the known off-target effects of this compound and how can I control for them? A2: this compound is known to inhibit the serine hydrolase ABHD6, which is also involved in 2-AG metabolism.[1] To isolate the effects of DAGL inhibition from ABHD6 inhibition, it is recommended to use a selective ABHD6 inhibitor, such as DO53, as a comparative control in your experiments.[1][3] Additionally, this compound has a narrow window of selectivity for DAGLα over DAGLβ, and using genetically modified mice (e.g., DAGLα−/− or DAGLβ−/−) can help elucidate the specific contributions of each enzyme.[1][3]
Q3: What is the optimal pre-treatment time for this compound before starting an acute behavioral assay? A3: Based on pharmacokinetic and pharmacodynamic studies, a pre-treatment time of 1 to 2 hours is commonly used for acute behavioral assays.[3][4] An intraperitoneal (i.p.) administration of 30 mg/kg this compound was shown to significantly decrease whole-brain levels of 2-AG, anandamide, and arachidonic acid within 2 hours.[1]
Q4: What are the common dose ranges and administration routes for this compound in mice? A4: this compound is typically administered via intraperitoneal (i.p.) injection. Doses in published literature range from 1 mg/kg to 100 mg/kg.[1] A dose of 30 mg/kg has been shown to be effective in reversing mechanical and cold allodynia without producing tolerance after repeated administration.[1] Higher doses, such as 50 mg/kg, have been used to ensure sustained inhibition of newly synthesized DAGLα protein over several hours.[3]
Q5: Does this compound administration produce its own behavioral effects in naive animals? A5: At doses effective in pain models (e.g., 30 mg/kg), this compound has been reported to lack acute effects on spontaneous locomotor behavior, motor coordination (bar test), and body temperature in naive mice.[1] However, at higher doses (e.g., 30 mg/kg), it has been observed to cause reductions in body weight over several days of treatment.[5] It is always recommended to run a vehicle-treated control group and a this compound-treated naive group to establish a baseline for your specific behavioral assay.
Q6: How long do the effects of a single this compound dose last? A6: The duration of DAGLα inhibition is dose-dependent. At higher doses (50 mg/kg), inhibition is sustained for many hours, as the drug concentration remains sufficient to block newly synthesized DAGLα enzyme.[3] At lower doses, the recovery of DAGLα activity can be faster, which is thought to be due to the rapid degradation and replacement of the DAGLα protein.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability or no significant effect observed. | 1. Improper Compound Formulation: this compound may have poor solubility in the chosen vehicle, leading to inconsistent dosing. 2. Suboptimal Timing: The time window between injection and testing may not align with the peak pharmacodynamic effect. 3. Incorrect Dose: The dose may be too low to elicit a response in your specific model. | 1. Verify Solubility: Use a recommended vehicle (see Protocol 1). Ensure this compound is fully dissolved before administration. 2. Confirm Timing: Administer this compound 1-2 hours before the behavioral test, as this window corresponds to significant target engagement in the brain.[1][4] 3. Run a Dose-Response Curve: Test a range of doses (e.g., 10, 30, 50 mg/kg) to determine the optimal concentration for your experiment. |
| Unexpected or confounding behavioral effects. | 1. Off-Target Effects: The observed phenotype may be due to the inhibition of targets other than DAGLα, such as ABHD6.[1] 2. Baseline Effects of this compound: The compound itself might be influencing the behavior being measured, independent of the experimental manipulation. | 1. Use Controls for Off-Targets: Include a control group treated with a selective ABHD6 inhibitor like DO53 to differentiate the effects.[1][3] 2. Assess Baseline: Test the effects of this compound in naive, unmanipulated animals to characterize any intrinsic behavioral impact.[1] |
| Results are not reproducible. | 1. Inconsistent Protocol: Minor variations in animal handling, time of day for testing, or habituation periods can increase variability. 2. Compound Instability: Improper storage or handling may lead to the degradation of this compound. | 1. Standardize Procedures: Ensure all experimental parameters are consistent across all animals and cohorts.[6] This includes light cycles, noise levels, and pre-test habituation. 2. Proper Storage: Store this compound powder at -20°C for long-term stability.[7] Prepare fresh solutions for each experiment or store aliquots at -80°C for short-term use.[7] |
Quantitative Data Summary
Table 1: Summary of this compound Dosing and Timing in Preclinical Models
| Study Focus | Species | Dose (mg/kg) | Route | Pre-treatment Time | Key Behavioral Finding | Citation |
|---|---|---|---|---|---|---|
| Inflammatory Pain | Mouse | 30 | i.p. | 2 hours | Reversed LPS-induced mechanical and cold allodynia. | [1] |
| Alcohol Consumption | Mouse | 50 | i.p. | 2 hours | Reduced voluntary alcohol intake and preference in female mice. | [4] |
| Learning & Memory | Mouse | 30 | i.p. | Not Specified | Delayed acquisition in a reversal learning task. | [5] |
| Neuroinflammation | Mouse | 50 | i.p. | 1-1.5 hours | Suppressed LPS-induced neuroinflammatory responses. |[3] |
Table 2: Effect of this compound on Whole-Brain Endocannabinoid Levels in Mice (Data from i.p. administration of 30 mg/kg this compound, 2 hours prior to tissue collection)
| Bioactive Lipid | Mean % Decrease vs. Vehicle | Statistical Significance |
|---|---|---|
| 2-Arachidonoylglycerol (2-AG) | ~83% | p < 0.0001 |
| Anandamide (AEA) | ~42% | p < 0.05 |
| Arachidonic Acid (AA) | ~58% | p < 0.0001 |
Data summarized from a study by Wilkerson et al.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Vehicle Preparation: A common vehicle for lipophilic compounds like this compound is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. A typical formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline (0.9% NaCl).
-
Note: The final concentration of DMSO should be kept as low as possible to avoid vehicle-induced behavioral effects. Always test the vehicle alone as a control group.
-
-
This compound Solubilization:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in the required volume of DMSO by vortexing.
-
Add the Tween 80 and vortex again to ensure a homogenous mixture.
-
Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
The final solution should be clear. If precipitation occurs, gentle warming (37°C) and sonication may aid dissolution.
-
-
Dose Calculation and Administration:
-
Calculate the injection volume based on the animal's body weight and the final concentration of the this compound solution. A typical injection volume is 10 mL/kg.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Ensure both the this compound-treated group and the vehicle control group receive the same volume of their respective solutions.
-
Protocol 2: General Workflow for an Acute Behavioral Assay with this compound
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment begins. Also, habituate them to any handling and injection procedures by administering vehicle injections for 2-3 days prior to the test day.
-
Baseline Measurement (Optional): For some assays, it may be beneficial to record a baseline measurement of the behavior before any injections are given.
-
Administration: Administer this compound or vehicle solution as described in Protocol 1.
-
Pre-treatment Interval: Return the animal to its home cage or a holding cage in the testing room for the pre-treatment period (e.g., 120 minutes).[1]
-
Behavioral Testing: At the end of the pre-treatment interval, place the animal in the behavioral apparatus and begin the assay according to the specific protocol for that test (e.g., elevated plus maze, open field, von Frey test).
-
Data Collection and Analysis: Record and score the behavioral data. Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the this compound-treated group with the vehicle control group.
Visualizations
Caption: Mechanism of action for this compound in the endocannabinoid system.
Caption: General experimental workflow for using this compound in acute behavioral assays.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinated regulation of endocannabinoid-mediated retrograde synaptic suppression in the cerebellum by neuronal and astrocytic monoacylglycerol lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analog | triazole DAGL(α) inhibitor | CAS# 2098969-71-0 | InvivoChem [invivochem.com]
Technical Support Center: Accounting for DO34's Inhibition of ABHD6 in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on incorporating the serine hydrolase inhibitor DO34 into experimental designs, with a specific focus on accounting for its inhibitory activity against α/β-hydrolase domain containing 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and irreversible triazole urea-based inhibitor of diacylglycerol lipases (DAGLα and DAGLβ), enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). However, it is crucial to note that this compound also exhibits off-target activity against ABHD6.
Q2: What is ABHD6 and what are its physiological roles?
ABHD6 is a serine hydrolase that plays a significant role in regulating the levels of the endocannabinoid 2-AG by hydrolyzing it into arachidonic acid and glycerol (B35011).[1][2] Beyond its involvement in the endocannabinoid system, ABHD6 has been implicated in other signaling pathways, including the trafficking of AMPA receptors, and has functions independent of cannabinoid receptor activation.[3][4]
Q3: How significant is the off-target inhibition of ABHD6 by this compound?
In vitro studies have demonstrated that this compound inhibits ABHD6. This off-target activity can confound experimental results if not properly accounted for, as both the intended inhibition of 2-AG synthesis by targeting DAGL and the unintended inhibition of 2-AG degradation by targeting ABHD6 can modulate endocannabinoid signaling.
Q4: What are the potential consequences of unintended ABHD6 inhibition in my experiments?
Unintended inhibition of ABHD6 by this compound can lead to an accumulation of 2-AG in specific cellular pools, which could potentiate or mask the effects of DAGL inhibition. This is particularly important in studies investigating synaptic plasticity, neuroinflammation, and metabolic processes where both DAGL and ABHD6 are known to be involved. Furthermore, given ABHD6's endocannabinoid-independent functions, off-target inhibition could lead to unforeseen phenotypic outcomes.[3][4]
Q5: How can I control for the off-target effects of this compound on ABHD6?
Several strategies can be employed:
-
Use of a selective ABHD6 inhibitor as a comparator: Including a highly selective ABHD6 inhibitor in your experimental design can help to dissect the effects specifically attributable to ABHD6 inhibition versus those from DAGL inhibition.
-
Employing a structurally distinct DAGL inhibitor: Comparing the effects of this compound with another DAGL inhibitor that has a different off-target profile can help to confirm that the observed effects are due to DAGL inhibition.
-
Genetic knockdown or knockout of ABHD6: In cell culture or animal models, genetically silencing ABHD6 can provide a clean background to study the effects of this compound on DAGL without the confounding factor of ABHD6 inhibition.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to directly assess the extent of ABHD6 inhibition by this compound in your specific experimental system and compare it to the inhibition of DAGLα/β.
Troubleshooting Guides
Problem: Unexpected or inconsistent results when using this compound.
-
Possible Cause: The observed phenotype may be a composite of both on-target (DAGL) and off-target (ABHD6) inhibition.
-
Troubleshooting Steps:
-
Validate Target Engagement: Perform a dose-response experiment using competitive ABPP to confirm the inhibition of DAGLα/β and simultaneously assess the inhibition of ABHD6 at the concentrations of this compound used in your experiment.
-
Titrate this compound Concentration: Determine the minimal concentration of this compound required to achieve the desired level of DAGL inhibition while minimizing the inhibition of ABHD6.
-
Use Control Compounds: As mentioned in the FAQs, include a selective ABHD6 inhibitor and a structurally unrelated DAGL inhibitor to delineate the specific contributions of each target to the observed phenotype.
-
Lipidomic Analysis: Measure the levels of 2-AG and related lipid metabolites. Inhibition of DAGL should decrease 2-AG levels, while inhibition of ABHD6 would be expected to increase or slow the degradation of 2-AG. The net effect on 2-AG levels can provide insight into the dominant enzymatic activity being affected.
-
Problem: Difficulty in replicating literature findings with this compound.
-
Possible Cause: Differences in experimental systems (e.g., cell type, tissue, species) can lead to variations in the relative expression and activity of DAGL and ABHD6, thus altering the impact of this compound.
-
Troubleshooting Steps:
-
Characterize Your System: Determine the relative expression levels of DAGLα, DAGLβ, and ABHD6 in your specific experimental model using techniques like qPCR or western blotting.
-
Measure Enzyme Activities: Use specific activity assays to determine the baseline activities of DAGL and ABHD6 in your system. This will help in interpreting the functional consequences of inhibition by this compound.
-
Consult the Literature for Your Model System: Search for studies that have characterized the endocannabinoid system in your specific cell line or animal model to understand the expected roles of DAGL and ABHD6.
-
Quantitative Data
The following table summarizes the reported inhibitory potencies (IC50) of this compound. It is important for researchers to be aware of the off-target activity on ABHD6 when interpreting experimental data.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay System |
| DAGLα | This compound | 6 | Recombinant human DAGLα expressed in HEK293T cell lysates |
| DAGLβ | This compound | 3-8 | Recombinant human DAGLβ expressed in HEK293T cell lysates |
| ABHD6 (Off-target) | This compound | - | Off-target inhibition observed in vivo, but specific IC50 not reported in the primary study |
Note: The primary study by Ogasawara et al. (2016) demonstrated in vivo inhibition of ABHD6 by this compound through competitive ABPP but did not report a specific IC50 value.
Experimental Protocols
ABHD6 Activity Assay (Fluorescent Method)
This protocol is adapted from a method that kinetically monitors the production of glycerol from the hydrolysis of a monoacylglycerol substrate.
Materials:
-
HEK293 cells transiently overexpressing human ABHD6 (or cell/tissue lysates of interest)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Substrate: 1(3)-arachidonoyl-glycerol (1-AG)
-
Glycerol Detection Reagent (e.g., commercially available kits containing glycerol kinase, glycerol phosphate (B84403) oxidase, and a fluorescent probe like Amplex Red)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)
Procedure:
-
Prepare Cell Lysates: Culture and transfect HEK293 cells with an ABHD6 expression vector. Harvest the cells, wash with cold PBS, and lyse by sonication or freeze-thaw cycles in Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Pre-incubation: In the 96-well plate, add 10 µL of varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Add Enzyme Source: Add 80 µL of the cell lysate (containing a predetermined optimal amount of protein) to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 1-AG substrate to each well to initiate the enzymatic reaction.
-
Add Detection Reagent: Immediately add 100 µL of the Glycerol Detection Reagent to each well.
-
Measure Fluorescence: Kinetically monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol allows for the assessment of this compound's engagement with ABHD6 and other serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a soluble proteome fraction by homogenizing cells or tissues in a suitable lysis buffer (e.g., PBS) and centrifuging to remove insoluble material. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein per sample). Pre-incubate the aliquots with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe (final concentration typically 1 µM) to each sample and incubate for another 30 minutes at 37°C.
-
Quench and Denature: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled serine hydrolases using a gel scanner.
-
Data Analysis: Inhibition of ABHD6 will be observed as a decrease in the fluorescence intensity of the protein band corresponding to the molecular weight of ABHD6. Quantify the band intensities to determine the concentration-dependent inhibition and estimate the IC50. Compare the inhibition of ABHD6 to that of other labeled serine hydrolases to assess selectivity.
Visualizations
Caption: ABHD6 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Penetration of DO34
Welcome to the technical support center for DO34. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with delivering this compound to the central nervous system (CNS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the CNS penetration of small molecules like this compound?
The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1][2][3] Key factors that limit CNS penetration include:
-
Low Lipophilicity: The BBB is a lipid barrier, and hydrophilic molecules have difficulty crossing it.[4][5]
-
High Molecular Weight: Generally, molecules with a molecular weight greater than 400-500 Da exhibit poor BBB penetration.[4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump xenobiotics, including drugs like this compound, out of the brain.[4][6]
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.[7]
-
Metabolism: Enzymes present at the BBB can metabolize drugs before they reach the CNS.[6]
Q2: What are the general strategies to improve the CNS penetration of a small molecule like this compound?
Several strategies can be employed, broadly categorized as invasive and non-invasive techniques.
-
Non-Invasive Approaches:
-
Chemical Modification: Modifying the structure of this compound to increase its lipophilicity or to create a prodrug that is more BBB-permeable.[8][9][10][11]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles to facilitate its transport across the BBB.[4][12][13]
-
Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that binds to receptors on the BBB, such as the transferrin receptor, to trigger its transport into the brain.[8][12]
-
Intranasal Delivery: Bypassing the BBB by administering this compound through the nasal cavity, allowing direct access to the CNS via the olfactory and trigeminal nerves.[1][8]
-
-
Invasive Approaches:
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of this compound in preclinical models.
-
Possible Cause 1: Poor passive permeability due to low lipophilicity.
-
Troubleshooting:
-
Assess Physicochemical Properties: Determine the LogP or LogD of this compound. A low value (typically <1) suggests poor lipid solubility.
-
Chemical Modification: Synthesize more lipophilic analogs of this compound by adding functional groups such as methyl or halogen groups. Be mindful that excessive lipophilicity can lead to increased non-specific binding and metabolism.[14]
-
Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be converted to the active compound within the CNS.[4][14]
-
-
-
Possible Cause 2: Active efflux by P-glycoprotein (P-gp).
-
Troubleshooting:
-
In Vitro Efflux Assay: Perform a bidirectional transport assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. A high efflux ratio (B-A/A-B > 2) indicates that this compound is a P-gp substrate.
-
Co-administration with a P-gp Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor like elacridar (B1662867) or tariquidar (B1662512) to see if the brain-to-plasma ratio improves.[14]
-
Structural Modification: Modify the structure of this compound to reduce its affinity for P-gp. This can sometimes be achieved by adding hydrogen bond donors or by altering the overall molecular shape.
-
-
Problem 2: High variability in CNS exposure of this compound across different experiments.
-
Possible Cause 1: Inconsistent formulation and administration.
-
Troubleshooting:
-
Standardize Formulation: Ensure a consistent and stable formulation of this compound for all experiments. Check for solubility and potential precipitation.
-
Verify Administration Technique: For intravenous injections, ensure correct placement and delivery rate. For oral gavage, be mindful of the potential for first-pass metabolism.
-
-
-
Possible Cause 2: Saturation of transport mechanisms.
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-escalation study to determine if the brain-to-plasma ratio changes with increasing doses. A non-linear relationship may suggest the involvement of saturable transport processes.
-
-
Data Presentation
Table 1: Physicochemical Properties and CNS Penetration of this compound Analogs
| Compound | Molecular Weight (Da) | cLogP | H-Bond Donors | Brain/Plasma Ratio (Kp) |
| This compound | 450 | 1.5 | 4 | 0.1 |
| This compound-A1 | 464 | 2.1 | 3 | 0.5 |
| This compound-A2 | 478 | 2.8 | 2 | 1.2 |
| This compound-A3 | 492 | 3.5 | 2 | 0.8 |
Table 2: Effect of P-gp Inhibition on this compound Brain Penetration
| Treatment Group | Dose of this compound (mg/kg) | Dose of Elacridar (mg/kg) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio (Kp) |
| Vehicle Control | 10 | - | 50 | 500 | 0.1 |
| Elacridar | 10 | 10 | 250 | 520 | 0.48 |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay Using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Positive control (e.g., digoxin)
-
LC-MS/MS for quantification
Methodology:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare dosing solutions of this compound in transport buffer at the desired concentration.
-
Apical to Basolateral (A-B) Transport: Add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests that this compound is a P-gp substrate.
Visualizations
Figure 1: A troubleshooting workflow for addressing low CNS penetration of a small molecule like this compound.
Figure 2: A simplified diagram illustrating the key factors influencing this compound's transport across the blood-brain barrier.
References
- 1. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nhsjs.com [nhsjs.com]
- 14. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target DAGL Inhibition by DO34 in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual DAGLα/β inhibitor, DO34, with other research tools for validating on-target diacylglycerol lipase (B570770) (DAGL) inhibition in brain tissue. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their preclinical investigations.
Introduction to DAGL Inhibition and the Role of this compound
Diacylglycerol lipases (DAGLs) are the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. 2-AG is a key retrograde messenger that modulates synaptic transmission by activating cannabinoid receptor type 1 (CB1). Inhibition of DAGL presents a therapeutic strategy for various neurological and psychiatric disorders. This compound is a potent, dual inhibitor of both DAGLα and DAGLβ, making it a valuable tool for studying the consequences of reduced 2-AG signaling in the brain.[1][2]
Comparative Efficacy of this compound in Brain Tissue
This compound has been demonstrated to be a centrally active inhibitor of DAGL in vivo, effectively reducing the levels of 2-AG and related lipids in the brain. Its performance in comparison to other inhibitors and genetic models is summarized below.
Table 1: In Vivo Efficacy of DAGL Inhibitors on Brain Lipid Levels
| Compound/Model | Dose/Route | Time Point | % Reduction in Brain 2-AG | % Reduction in Brain Arachidonic Acid (AA) | % Reduction in Brain Anandamide (AEA) | Reference |
| This compound | 30 mg/kg, i.p. | 2 hours | ~83% | ~58% | ~42% | [1][2] |
| This compound | 50 mg/kg, i.p. | 4 hours | Dramatic reduction, comparable to DAGLα⁻/⁻ mice | Significant reduction | Significant reduction | [3] |
| DH376 | 50 mg/kg, i.p. | 4 hours | Dramatic reduction, comparable to DAGLα⁻/⁻ mice | Significant reduction | Significant reduction | [3] |
| DO53 (inactive analog) | 50 mg/kg, i.p. | 4 hours | No significant reduction | No significant reduction | No significant reduction | [3] |
| DAGLα⁻/⁻ Mice | N/A | N/A | ~80-90% | Significant reduction | Significant reduction | [4] |
Key Findings:
-
This compound demonstrates robust, dose-dependent inhibition of DAGL activity in the brain, leading to a significant and rapid reduction in 2-AG levels.[1][2][4]
-
The magnitude of 2-AG reduction by this compound is comparable to that observed in DAGLα knockout mice, validating its on-target efficacy.[3]
-
The structurally similar analog, DO53, which is inactive against DAGL, shows no significant effect on brain 2-AG levels, serving as a crucial negative control.[3][5]
-
This compound also impacts other related lipid signaling molecules, including arachidonic acid and anandamide, highlighting the interconnectedness of these pathways.[1][2]
Time Course of DAGL Inhibition by this compound
The duration of action is a critical parameter for in vivo studies. This compound exhibits sustained inhibition of DAGL in the brain.
Table 2: Time-Dependent Inhibition of Brain DAGL Activity by this compound
| Compound | Dose/Route | Time Point | Level of DAGLα Inhibition | Reference |
| This compound | 50 mg/kg, i.p. | Up to 8 hours | Sustained inhibition | [4] |
| This compound | 50 mg/kg, i.p. | 24 hours | Partial recovery | [4] |
| DH376 | 50 mg/kg, i.p. | Up to 8 hours | Sustained inhibition | [4] |
| DH376 | 50 mg/kg, i.p. | 24 hours | Partial recovery | [4] |
Experimental Protocols for Validating DAGL Inhibition
Accurate validation of on-target DAGL inhibition requires robust and well-defined experimental procedures. Below are key methodologies cited in the literature.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample.
-
Objective: To measure the dose-dependent inhibition of DAGLα activity in brain tissue by this compound.
-
Methodology:
-
Mice are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified time, the animals are sacrificed, and brain tissue is collected.
-
Brain proteomes are prepared and incubated with a fluorescently tagged activity-based probe that covalently labels the active site of serine hydrolases, including DAGLα.
-
The degree of probe labeling of DAGLα is inversely proportional to the level of inhibition by this compound.
-
Labeled proteins are separated by SDS-PAGE, and the fluorescence intensity of the DAGLα band is quantified.
-
-
Reference: Ogasawara et al. (2016) utilized competitive ABPP to demonstrate clear dose-dependent blockade of DAGLα activity by this compound in mouse brain tissue.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
LC-MS is the gold standard for quantifying the levels of endocannabinoids and other lipids in biological tissues.
-
Objective: To measure the changes in the brain lipidome, including 2-AG, AA, and AEA, following this compound administration.
-
Methodology:
-
Brain tissue is collected from this compound- or vehicle-treated animals and immediately flash-frozen.
-
Lipids are extracted from the homogenized tissue using an organic solvent mixture (e.g., chloroform:methanol).
-
The lipid extract is then analyzed by LC-MS to separate and quantify the different lipid species.
-
-
Reference: Multiple studies have employed LC-MS to confirm that this compound administration leads to a significant reduction in brain levels of 2-AG, AA, and AEA.[1][2][3]
Electrophysiology
Electrophysiological recordings in brain slices can be used to assess the functional consequences of DAGL inhibition on synaptic plasticity.
-
Objective: To determine if this compound blocks endocannabinoid-mediated short-term synaptic plasticity, such as depolarization-induced suppression of inhibition (DSI).
-
Methodology:
-
Acute brain slices (e.g., from the hippocampus or cerebellum) are prepared.
-
Whole-cell patch-clamp recordings are made from neurons to measure synaptic currents.
-
DSI is induced by depolarizing the postsynaptic neuron, which triggers the on-demand synthesis and release of 2-AG.
-
The experiment is repeated in the presence of this compound to determine if it blocks the DSI effect.
-
-
Reference: Studies have shown that this compound effectively blocks DSI in hippocampal and cerebellar slices in a concentration-dependent manner.[5][6]
Signaling Pathway of 2-AG Biosynthesis and Inhibition
The following diagram illustrates the central role of DAGL in the 2-AG signaling pathway and the point of intervention for this compound.
Conclusion
The experimental evidence strongly supports the use of this compound as a valid tool for inhibiting DAGL activity in brain tissue. Its potent and sustained in vivo efficacy, confirmed by both biochemical and functional assays, makes it a reliable choice for investigating the role of the 2-AG signaling pathway in various physiological and pathological processes. When using this compound, it is recommended to include the inactive analog DO53 as a negative control to ensure that the observed effects are due to on-target DAGL inhibition. Furthermore, direct measurement of brain lipid levels by LC-MS is crucial for confirming target engagement and understanding the broader impact on the endocannabinoid system.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to In Vivo Target Engagement Methods for DO34
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone.[1][2] This guide provides a comparative overview of key methodologies for validating in vivo target engagement for the intracellular protein DO34, a target analogous in its characteristics to proteins like DHX34, an ATP-dependent RNA helicase involved in nonsense-mediated mRNA decay (NMD).[3] Demonstrating robust target engagement provides strong evidence for a compound's mechanism of action and is essential for linking target modulation to a therapeutic effect.[1][2]
The this compound Signaling Pathway: A Conceptual Overview
This compound is an intracellular protein that plays a role in mRNA surveillance. Its inhibition is hypothesized to selectively degrade aberrant transcripts, impacting downstream protein expression and cellular function. A simplified representation of this pathway is crucial for understanding how different methods can confirm target engagement.
Caption: A diagram of the hypothetical this compound signaling cascade.
Comparison of In Vivo Target Engagement Methods
The choice of method depends on factors like the nature of the target, the availability of specific tools (e.g., radiotracers, antibodies), and the study's specific questions.[1] The following table compares three prominent techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Biomarker Analysis.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Biomarker Analysis (Pharmacodynamic) |
| Principle | Non-invasive imaging measuring the distribution of a radiolabeled ligand that competes with the drug for target binding.[1][4] | Measures the thermal stabilization of a target protein upon drug binding in tissues.[5][6] | Measures changes in downstream molecules or pathways resulting from target modulation.[1][7] |
| Data Output | Target Occupancy (%), drug distribution in tissues.[4] | Thermal Shift (ΔTagg), fractional stabilization at different drug doses.[6][8] | Fold-change in biomarker levels (protein, mRNA, metabolite).[9][10] |
| Invasiveness | Non-invasive imaging, but requires injection of a radiotracer.[2] | Invasive; requires tissue harvesting.[5] | Minimally to highly invasive, depending on the sample (e.g., blood vs. tissue biopsy).[1] |
| Key Requirement | Target-specific radiolabeled ligand.[1] | Target-specific antibody for detection (e.g., Western Blot, ELISA).[1] | A validated downstream biomarker causally linked to target activity.[2][9] |
| Pros | - Quantitative and non-invasive- Provides spatial distribution in the whole body- Translatable to clinical studies.[4][11] | - Direct measure of physical binding to the target- No need for modified compounds or radiolabels- Applicable to many targets.[5][12] | - Can provide mechanistic link to pharmacology- Can be highly sensitive- Often uses readily accessible samples (blood, urine).[7][10] |
| Cons | - High cost and complexity- Requires specialized facilities- Development of a specific radiotracer can be challenging.[13] | - Invasive and terminal (for tissue analysis)- Lower throughput than some methods- Can be technically challenging.[14] | - Indirect measure of target engagement- Biomarker may be affected by other pathways- Requires extensive validation.[2] |
Experimental Protocols & Workflows
Detailed methodologies are essential for reproducing and comparing results across different studies.
Positron Emission Tomography (PET)
PET imaging allows for the quantitative assessment of target occupancy by a drug candidate in a living animal.[15] A radiolabeled tracer that binds to the same target competes with the unlabeled drug; a reduction in the tracer signal indicates target engagement.[1][2]
Caption: A streamlined workflow for in vivo PET target engagement studies.
-
Animal Dosing: Administer the this compound inhibitor or vehicle control to cohorts of animals (e.g., mice or rats) at various doses and time points before imaging.[1]
-
Radiotracer Administration: At a specified time after drug administration, inject a radiolabeled ligand (e.g., [18F]-labeled this compound-specific tracer) that specifically binds to the target of interest.[1]
-
PET Imaging: Anesthetize the animals and place them in a microPET scanner. Acquire dynamic images over a set period (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer.[1][4]
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) corresponding to tissues where this compound is expressed (e.g., tumor, brain). Quantify the radioactivity in these ROIs.[1]
-
Target Occupancy Calculation: Compare the radiotracer signal (e.g., Volume of Distribution, VT) in the drug-treated animals to that in the vehicle-treated animals to calculate the percentage of target occupancy at different drug doses. A reduction in signal in the treated group indicates target engagement by the drug.[1][4]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to directly assess drug-target binding in a physiological context.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[6] This stabilization can be measured in tissues harvested from treated animals.[5]
Caption: Key steps for performing an in vivo CETSA experiment.
-
Animal Dosing: Treat animals with the test compound or vehicle control.[1]
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest. Lyse the tissues under non-denaturing conditions to release the proteins.[1]
-
Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Drug binding will stabilize this compound, making it less prone to thermal denaturation.[1][6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.[1]
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble this compound using a specific detection method, such as Western blotting or ELISA.[1]
-
Data Analysis: Plot the amount of soluble this compound against temperature to generate a "melt curve." A shift in the curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement.[6] This can be used to determine an isothermal dose-response relationship by heating samples at a single, optimized temperature.[8]
Biomarker Analysis
This approach provides indirect but often highly valuable evidence of target engagement by measuring a functional consequence of the drug binding to its target.[7] For this compound, this could involve measuring the levels of a downstream substrate mRNA or a resulting truncated protein.[9]
Caption: A general workflow for pharmacodynamic biomarker assessment.
-
Animal Dosing: Administer a range of doses of the this compound inhibitor or vehicle to cohorts of animals.[1]
-
Sample Collection: At specified time points, collect relevant biological samples, which could include tissues (e.g., tumor biopsies) or biofluids (e.g., blood).[1]
-
Biomarker Quantification: Measure the levels or activity of the validated downstream biomarker. The technique will depend on the nature of the biomarker:[1]
-
qPCR: For measuring changes in the gene expression of a target-regulated gene.
-
ELISA/Western Blot: For quantifying the concentration of a protein biomarker or its post-translational modifications.
-
LC-MS: For quantifying small molecule metabolites or substrate accumulation.[9]
-
-
Data Analysis: Correlate the changes in the biomarker levels with the dose of the administered compound to establish a dose-response relationship for target engagement.[1][10]
Conclusion: Selecting the Right Method
Confirming in vivo target engagement is a non-negotiable step in drug development that provides confidence in a compound's mechanism of action.[2][17] PET imaging offers a powerful, non-invasive method for quantitative occupancy assessment that is highly translatable to the clinic.[4] CETSA provides direct, physical evidence of target binding within the complex environment of a cell or tissue.[5][12] Biomarker analysis, while indirect, connects target engagement to a functional pharmacodynamic effect, bridging the gap between binding and therapeutic outcome.[7] The optimal strategy often involves using a combination of these methods to build a comprehensive picture of a drug's in vivo behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dhx34 and Nbas function in the NMD pathway and are required for embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antarosmedical.com [antarosmedical.com]
- 12. pelagobio.com [pelagobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET imaging strategies for measurement of target engagement [morressier.com]
- 16. CETSA [cetsa.org]
- 17. pubs.acs.org [pubs.acs.org]
Unraveling the Potency of DO34: A Comparative Analysis of Diacylglycerol Lipase Inhibitors
For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is paramount. Diacylglycerol lipases (DAGLα and DAGLβ) have emerged as significant therapeutic targets due to their central role in the endocannabinoid system, primarily through the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides an in-depth comparison of the efficacy of DO34, a prominent DAGL inhibitor, against other key players in the field, supported by experimental data to inform future research and therapeutic strategies.
The endocannabinoid 2-AG is a critical signaling molecule that modulates a wide array of physiological processes, including neurotransmission, inflammation, and pain perception, by activating cannabinoid receptors CB1 and CB2.[1][2] The synthesis of 2-AG is predominantly catalyzed by the enzymes DAGLα and DAGLβ, making them attractive targets for pharmacological intervention.[3][4] A variety of inhibitors have been developed to probe the function of these enzymes and to explore their therapeutic potential. This guide focuses on comparing the performance of this compound with other notable DAGL inhibitors such as DH376, KT172, LEI-105, OMDM-188, and Tetrahydrolipstatin (THL).
Comparative Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The table below summarizes the reported IC50 values for this compound and its counterparts against both DAGL isoforms.
| Inhibitor | DAGLα IC50 (nM) | DAGLβ IC50 (nM) | Key Characteristics |
| This compound | 6 | 3-8 | Potent, dual, centrally active inhibitor.[5] |
| DH376 | 6 | 3-8 | Structurally related to this compound, potent and centrally active.[5] |
| KT172 | 140 | 60 | Non-selective, also inhibits ABHD6.[6] |
| LEI-105 | 13 | ~32 | Highly selective and reversible dual inhibitor.[7][8] |
| OMDM-188 | <50 | Data not consistently available | Potent, but often non-selective.[7][9] |
| THL | ~60-1000 | Data not consistently available | Early inhibitor, known for non-selectivity.[9][10] |
Selectivity Profile: Hitting the Right Target
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of DAGL inhibitors is often assessed against other serine hydrolases involved in endocannabinoid metabolism, such as α/β-hydrolase domain-containing protein 6 (ABHD6), monoacylglycerol lipase (B570770) (MAGL), and fatty acid amide hydrolase (FAAH).
-
This compound and DH376 : Both are highly potent against DAGLα and DAGLβ. However, they also exhibit inhibitory activity against ABHD6.[5]
-
KT172 : Shows a preference for DAGLβ over DAGLα but is also a potent inhibitor of ABHD6.[6]
-
LEI-105 : Stands out for its high selectivity. It does not significantly inhibit other key enzymes in the endocannabinoid system like ABHD6, ABHD12, MAGL, or FAAH, making it a valuable tool for specifically probing DAGL function.[7][11]
-
OMDM-188 and THL : These earlier-generation inhibitors are known to be non-selective, inhibiting a broader range of serine hydrolases.[7][12]
In Vivo Effects: From Bench to Biological Response
The ultimate test of an inhibitor's utility lies in its effects in a biological system. The following table summarizes key in vivo findings for this compound and DH376.
| Inhibitor | Animal Model | Dose and Administration | Key In Vivo Effects |
| This compound | Mice | 30-50 mg/kg, intraperitoneal (i.p.) | Reduces brain 2-AG levels, reverses inflammatory pain, prevents fasting-induced refeeding.[5][13] |
| DH376 | Mice | 3-50 mg/kg, i.p. | Rapidly reduces brain 2-AG, attenuates neuroinflammatory responses, suppresses caloric intake.[5][14] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors operate, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: Endocannabinoid signaling pathway highlighting DAGL's role.
Caption: Experimental workflow for IC50 determination of DAGL inhibitors.
Experimental Protocols
In Vitro DAGL Activity Assay for IC50 Determination
This protocol is adapted from studies characterizing novel DAGL inhibitors.[5]
-
Enzyme Source : Membrane lysates from HEK293T cells transiently transfected with human DAGLα or DAGLβ are used as the enzyme source.
-
Inhibitor Preparation : Inhibitors are serially diluted in DMSO to create a range of concentrations.
-
Pre-incubation : The enzyme preparation is pre-incubated with the various concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Assay Initiation : The enzymatic reaction is initiated by adding a substrate solution. A commonly used natural substrate is 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).[5] For higher throughput, fluorescent or chromogenic surrogate substrates can also be used.[15]
-
Activity Measurement : The rate of product formation is measured over time. For fluorescence-based assays, the increase in fluorescence is monitored using a plate reader.[16] For assays using the natural substrate SAG, product formation (2-AG) can be quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is determined by fitting the data to a suitable sigmoidal model.
In Vivo Assessment of DAGL Inhibition in Mice
This protocol outlines a general procedure for evaluating the in vivo effects of DAGL inhibitors.[5][13][14]
-
Animal Model : C57BL/6J mice are commonly used. Animals are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum, unless otherwise specified by the experimental design (e.g., fasting studies).
-
Inhibitor Formulation and Administration : The inhibitor (e.g., this compound, DH376) is dissolved in a suitable vehicle, such as a mixture of ethanol, Alkamuls-620, and saline.[13] The inhibitor solution is typically administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3-50 mg/kg).
-
Behavioral or Physiological Assessment : Following a defined time after inhibitor administration, mice are subjected to behavioral tests (e.g., assessment of pain response, food intake) or physiological measurements.
-
Tissue Collection and Analysis : At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain) are collected. The levels of 2-AG and other relevant lipids are quantified using LC-MS to confirm target engagement and elucidate the biochemical consequences of DAGL inhibition.
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of inhibitors across entire enzyme families in their native environment.[5][12]
-
Proteome Preparation : A complex proteome, such as a mouse brain membrane preparation, is used.
-
Competitive Incubation : The proteome is incubated with the DAGL inhibitor at various concentrations.
-
Probe Labeling : A broad-spectrum activity-based probe that targets serine hydrolases (e.g., a fluorophosphonate-rhodamine probe) is added. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.
-
Analysis : The probe-labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A decrease in the fluorescence signal for a particular protein band in the presence of the inhibitor indicates that the inhibitor binds to and blocks the activity of that enzyme. This allows for the simultaneous assessment of the inhibitor's potency and selectivity against a wide range of serine hydrolases.[11][12]
Conclusion
This compound and its structural analog DH376 are highly potent, dual inhibitors of DAGLα and DAGLβ with demonstrated in vivo activity. Their primary limitation is a degree of off-target activity against ABHD6. In contrast, LEI-105 offers superior selectivity, making it an excellent tool for studies where precise targeting of DAGL is crucial. The older inhibitors, such as THL and OMDM-188, while potent, are hampered by their lack of selectivity. The choice of inhibitor will therefore depend on the specific research question, with this compound and DH376 being well-suited for in vivo studies aiming for robust DAGL inhibition, and LEI-105 being the preferred choice for dissecting the specific roles of DAGL enzymes without confounding off-target effects. This comparative guide provides a foundation for informed decision-making in the dynamic field of endocannabinoid research.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 9. Tetrahydrolipstatin analogues as modulators of endocannabinoid 2-arachidonoylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay of DAGLα/β Activity | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Selectivity of DO34: A Comparative Analysis Against Other Serine Hydrolases
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of a chemical probe is paramount for accurate biological interrogation and therapeutic development. This guide provides a comprehensive assessment of the selectivity profile of DO34, a potent inhibitor of diacylglycerol lipases (DAGL), and compares its performance against other key serine hydrolases. The presented data, experimental protocols, and pathway visualizations aim to facilitate informed decisions in the selection and application of chemical tools for studying the endocannabinoid system and related signaling pathways.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of alternative, well-characterized inhibitors against key serine hydrolases involved in endocannabinoid signaling: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and α/β-Hydrolase Domain 6 (ABHD6). Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | FAAH IC50 (nM) | MAGL IC50 (nM) | ABHD6 IC50 (nM) | DAGLα IC50 (nM) | DAGLβ IC50 (nM) |
| This compound | DAGLα / DAGLβ | Data Not Available | Data Not Available | Inhibits | 6 [1][2] | 3-8 [1][2] |
| KT182 | ABHD6 | >10,000 | >10,000 | 0.24 - 1.7 [3][4] | Data Not Available | Data Not Available |
| JZL184 | MAGL | >10,000 | ~8 | >1,000 | Data Not Available | Data Not Available |
| URB597 | FAAH | 4.6 | >10,000 | >10,000 | Data Not Available | Data Not Available |
| WWL70 | ABHD6 | >10,000 | >10,000 | 70 | Data Not Available | Data Not Available |
Experimental Protocols
The determination of inhibitor selectivity is predominantly achieved through a powerful chemoproteomic technique known as Activity-Based Protein Profiling (ABPP). This method allows for the assessment of enzyme activity directly within a complex biological sample.
Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
Objective: To determine the potency and selectivity of an inhibitor against a panel of active serine hydrolases in a native proteome.
Materials:
-
Proteome Lysate (e.g., mouse brain homogenate)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Broad-spectrum Serine Hydrolase Activity-Based Probe (ABP) with a reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize tissue (e.g., mouse brain) in a suitable lysis buffer. Centrifuge to pellet insoluble debris and collect the supernatant (proteome lysate). Determine and normalize the protein concentration for all samples.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with a range of concentrations of the test inhibitor (e.g., this compound) or DMSO (vehicle control) for 30 minutes at 37°C. This allows the inhibitor to bind to its target enzymes.
-
Activity-Based Probe Labeling: Add the broad-spectrum ABP (e.g., FP-Rh) to each reaction and incubate for a further 30 minutes at room temperature. The ABP will covalently label the active sites of serine hydrolases that have not been blocked by the test inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases. The intensity of each fluorescent band corresponds to the activity of a specific enzyme.
-
Data Analysis: Quantify the fluorescence intensity of each band. The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To provide a clearer understanding of the experimental logic and the biological context of this compound's activity, the following diagrams have been generated using the Graphviz DOT language.
Caption: Competitive ABPP workflow for inhibitor selectivity profiling.
Caption: Endocannabinoid 2-AG signaling and points of inhibition.
References
Validating DO34's Mechanism of Action: A Comparative Guide Using DAGL Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the mechanism of action of DO34, a dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ). By leveraging data from studies utilizing DAGL knockout (KO) mice, we can delineate the specific contributions of each DAGL isoform to the pharmacological effects of this compound and compare its performance against genetic controls and alternative compounds.
Unraveling the Role of DAGL in the Endocannabinoid System
Diacylglycerol lipases are the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, playing a crucial role in various physiological processes, including pain, inflammation, appetite, and mood.[2][3] this compound is a potent, centrally active inhibitor of both DAGLα and DAGLβ, making it a valuable tool to probe the function of the 2-AG signaling pathway.[2] However, like many small molecule inhibitors, this compound has potential off-target effects, most notably the inhibition of α/β-hydrolase domain-containing 6 (ABHD6), another enzyme involved in 2-AG metabolism.[4][5][6] To dissect the on-target versus off-target effects of this compound and to understand the distinct roles of DAGLα and DAGLβ, researchers have turned to DAGL knockout mice.
The following diagram illustrates the signaling pathway involving DAGL and the points of intervention by this compound and genetic knockout.
Caption: Signaling pathway of 2-AG biosynthesis and its inhibition by this compound and genetic knockout.
Comparative Data Analysis: this compound vs. DAGL Knockout Mice
To objectively assess the mechanism of action of this compound, we compare its effects with those observed in DAGLα and DAGLβ knockout mice across various physiological and behavioral paradigms.
Biochemical Effects on Brain Endocannabinoid Levels
A primary validation of this compound's on-target activity is its ability to reduce 2-AG levels in the brain, mirroring the effect of DAGLα knockout.
| Treatment/Genotype | Change in Whole Brain 2-AG | Change in Whole Brain Anandamide (AEA) | Change in Whole Brain Arachidonic Acid (AA) | Reference |
| This compound (30 mg/kg) | ~83% decrease | ~42% decrease | ~58% decrease | [1][4] |
| DAGLα KO | ~80% decrease | ~40% decrease | Parallel decrease with 2-AG | [7][8] |
| DAGLβ KO | ~50% decrease (whole brain) | Not significantly altered | Parallel decrease with 2-AG | [7][8] |
The data clearly show that this compound administration profoundly reduces 2-AG levels, an effect that is highly comparable to that seen in DAGLα knockout mice.[1][4][7][8] This provides strong evidence for DAGLα as a primary target of this compound in the central nervous system. The reduction in arachidonic acid is also consistent with the inhibition of the DAGL-monoacylglycerol lipase (MAGL) pathway.[8]
Phenotypic Comparisons: Metabolic and Behavioral Outcomes
Comparing the metabolic and behavioral phenotypes induced by this compound with those of DAGL KO mice further helps to validate its mechanism of action.
| Phenotype | This compound Treatment | DAGLα KO Mice | DAGLβ KO Mice | Reference |
| Body Weight | Reduced body weight.[9] | Lean phenotype, reduced body fat by ~47%.[10][11] | Slight, insignificant decrease in body weight. | |
| Food Intake | Reduced food intake.[10] | Hypophagia (reduced food intake).[10][11][12] | Not significantly altered.[10][11][12] | |
| Inflammatory Pain (LPS-induced allodynia) | Reverses allodynia in WT and DAGLα KO mice, no effect in DAGLβ KO mice.[1][4] | Full allodynic response, similar to WT.[1][4] | Protected from allodynia.[1][4] | |
| Fear Extinction | Impairs fear extinction.[13] | Impaired extinction of conditioned fear.[13] | Not reported. | |
| Alcohol Consumption | Reduces voluntary alcohol intake.[5] | Reduced alcohol consumption.[5] | Not reported. |
The lean phenotype and reduced food intake observed in DAGLα KO mice are mirrored by the effects of this compound, suggesting that this compound's metabolic effects are mediated through DAGLα inhibition.[9][10][11][12] In the context of inflammatory pain, the finding that this compound is effective in DAGLα KO mice but not in DAGLβ KO mice strongly indicates that its antinociceptive effects in this model are mediated by the inhibition of DAGLβ.[1][4]
Differentiating On-Target from Off-Target Effects: The Role of DO53
To control for the off-target activity of this compound on ABHD6, the structurally similar compound DO53, which inhibits ABHD6 but not DAGL, is an essential tool.[4][5]
| Experimental Model | Effect of this compound | Effect of DO53 | Implication | Reference |
| LPS-induced Allodynia | Reverses mechanical and cold allodynia.[4] | No effect on allodynia.[4] | The antinociceptive effects of this compound are not due to ABHD6 inhibition. | [4] |
| Alcohol Consumption | Persistently decreases ethanol (B145695) preference and consumption.[5] | Transient suppression of alcohol intake, no effect on preference.[5] | The sustained reduction in alcohol consumption by this compound is mediated through DAGL inhibition. | [5] |
The lack of efficacy of DO53 in these models confirms that the observed effects of this compound are primarily due to its inhibition of DAGL and not its off-target action on ABHD6.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Animal Models
-
DAGL Knockout Mice: Global knockout mice for DAGLα (Dagla-/-) and DAGLβ (Daglb-/-) on a C57BL/6J background are used.[4][5] Wild-type littermates serve as controls. All experiments are conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration
-
This compound and DO53: Synthesized and dissolved in a vehicle solution, typically a mixture of ethanol, Alkamuls-620, and saline (e.g., 1:1:18 ratio).[4] Administration is commonly via intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg.[4][5]
Behavioral Assays
-
LPS-Induced Allodynia:
-
Baseline nociceptive thresholds are measured using von Frey filaments (for mechanical allodynia) and the acetone (B3395972) test (for cold allodynia).
-
Lipopolysaccharide (LPS) from E. coli is injected into the hind paw to induce inflammation.
-
This compound, DO53, or vehicle is administered i.p. at a specified time after LPS injection.
-
Nociceptive thresholds are reassessed at multiple time points post-drug administration.[4]
-
-
Two-Bottle Choice Alcohol Consumption:
-
Mice are given 24-hour concurrent access to one bottle of ethanol (in tap water) and one bottle of tap water.
-
Ethanol concentration is gradually increased.
-
After establishing a stable baseline of consumption, mice are treated with this compound, DO53, or vehicle.
-
Ethanol and water consumption are measured daily.[5]
-
Biochemical Analysis
-
Lipidomics:
-
Mice are euthanized, and brains are rapidly extracted and flash-frozen.
-
Lipids are extracted from brain tissue homogenates using a modified Bligh-Dyer method.
-
Endocannabinoid levels (2-AG, AEA) and other lipids are quantified using liquid chromatography-mass spectrometry (LC-MS).[4]
-
The following diagram illustrates a typical experimental workflow for validating this compound's mechanism of action.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice [frontiersin.org]
- 11. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice [frontiersin.org]
Differentiating On-Target vs. Off-Target Effects of DO34: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting control experiments to distinguish the on-target versus off-target effects of DO34, a potent dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). Understanding the specific contributions of on-target and off-target activities is critical for the accurate interpretation of experimental results and for the development of selective therapeutics.
Introduction to this compound and its Known Activities
This compound is a widely used chemical probe to study the function of the endocannabinoid system by inhibiting the production of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid. Its primary targets are DAGLα and DAGLβ, the main enzymes responsible for 2-AG synthesis. However, like many small molecule inhibitors, this compound is not perfectly selective and is known to interact with other proteins, leading to potential off-target effects. The most well-characterized off-target of this compound is the serine hydrolase α/β-hydrolase domain containing 6 (ABHD6).[1][2]
This guide will compare the use of genetic and pharmacological controls to dissect the on-target DAGL-mediated effects of this compound from its off-target actions, particularly those related to ABHD6 inhibition.
Comparative Data on this compound Activity
A crucial first step in designing control experiments is to understand the potency of this compound against its intended targets and known off-targets. The following table summarizes the inhibitory concentrations (IC50) of this compound against human DAGLα, human DAGLβ, and the off-target human ABHD6.
| Target | IC50 (nM) | Reference |
| On-Target | ||
| DAGLα | 6 | [3] |
| DAGLβ | 3-8 | [3] |
| Off-Target | ||
| ABHD6 | Potent Inhibition (Specific IC50 not provided in initial searches, but activity is well-documented) | [1][2] |
| PLA2G7 | Potent Inhibition (Specific IC50 not provided in initial searches) | |
| PAFAH2 | Inhibition noted | |
| CES1C | Inhibition noted |
Note: It is important to consider that IC50 values can vary between different assay conditions and enzyme sources. The data presented here are for comparative purposes. Researchers should ideally determine these values under their own experimental conditions.
Experimental Strategies for Deconvolution of On-Target vs. Off-Target Effects
A multi-pronged approach combining pharmacological and genetic tools is the most robust strategy to differentiate the on-target from off-target effects of this compound.
Pharmacological Controls: The Use of a Negative Control Compound (DO53)
A key strategy is to use a structurally similar but biologically inactive (against the primary target) analog of the compound of interest. For this compound, the compound DO53 serves as an excellent negative control. DO53 shares the same chemical scaffold as this compound and inhibits the off-target ABHD6, but it does not inhibit DAGLα or DAGLβ.[1]
Experimental Logic:
-
If an effect observed with this compound is on-target (i.e., mediated by DAGL inhibition), it should not be observed with DO53.
-
If an effect is observed with both this compound and DO53, it is likely an off-target effect, potentially mediated by ABHD6 inhibition or another shared off-target.
-
If an effect is observed with this compound but not with DO53, and is absent in DAGL knockout animals, this provides strong evidence for an on-target effect.
Table 2: Comparison of this compound and its Negative Control DO53
| Compound | Target(s) | Key Application in Control Experiments |
| This compound | DAGLα, DAGLβ, ABHD6, and other potential off-targets | Test compound to assess the combined effects of on- and off-target inhibition. |
| DO53 | ABHD6 and other potential off-targets (lacks DAGL activity) | Negative control to identify effects independent of DAGL inhibition. |
Genetic Controls: Leveraging Knockout Models
The use of knockout (KO) mice for the intended targets of this compound provides the most definitive method for validating on-target effects.
-
DAGLα Knockout (DAGLα-/-) Mice: These mice have a significant reduction in brain 2-AG levels (approximately 80-90%).[4] Phenotypically, they exhibit metabolic and behavioral traits similar to cannabinoid receptor 1 (CB1) knockout mice, including a lean phenotype.[5][6][7]
-
DAGLβ Knockout (DAGLβ-/-) Mice: These mice show a more modest or no change in whole-brain 2-AG levels, suggesting a more cell-specific role for this enzyme, particularly in immune cells like microglia.[4][8] They can display a protective phenotype in models of neuroinflammation.[4]
Experimental Logic:
-
If the effect of this compound is mediated by DAGLα , the compound should have a diminished or absent effect in DAGLα-/- mice compared to wild-type littermates.
-
If the effect of this compound is mediated by DAGLβ , the compound's effect should be attenuated or absent in DAGLβ-/- mice.
-
If this compound still produces an effect in either of the single knockout lines, it could indicate a role for the remaining DAGL isoform, a combined effect on both isoforms, or an off-target mechanism.
-
If this compound elicits a response in double knockout mice (DAGLα-/- and DAGLβ-/-), this would strongly point towards an off-target effect.
Table 3: Phenotypic Comparison of Genetic Models for this compound Target Validation
| Genetic Model | Key Phenotype Relevant to this compound Action | Expected Outcome with this compound if Effect is On-Target |
| DAGLα-/- | Reduced brain 2-AG, lean phenotype, altered synaptic plasticity. | Attenuated or abolished effect of this compound on CNS-mediated processes. |
| DAGLβ-/- | Altered inflammatory responses. | Diminished effect of this compound in inflammatory models. |
| Wild-Type | Normal physiological response. | Full effect of this compound observed. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for a clear understanding of the control strategies.
Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of DAGLα and DAGLβ in the synthesis of 2-AG and the subsequent activation of cannabinoid receptors. It also depicts the off-target inhibition of ABHD6 by this compound.
References
- 1. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective diacylglycerol lipase β inhibitors - Leiden University [universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of DO34: An In Vitro and In Vivo Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the in vitro and in vivo potency of DO34, a notable diacylglycerol lipase (B570770) (DAGL) inhibitor. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's activity and potential applications.
Executive Summary
This compound is a potent inhibitor of both DAGLα and DAGLβ, the primary enzymes responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). In vitro assays demonstrate low nanomolar efficacy, which translates to significant in vivo effects in preclinical models of alcohol consumption and inflammatory pain. This guide will delve into the specifics of these findings, offering a comparative look at this compound against other DAGL inhibitors.
In Vitro Potency: A Quantitative Comparison
This compound exhibits high potency against both isoforms of diacylglycerol lipase. The half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative DAGL inhibitors are summarized below. This data highlights the comparative efficacy of these compounds in a cell-free environment.
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | DAGLα / DAGLβ | 6 (DAGLα), 3-8 (DAGLβ) [1] | Dual Inhibitor |
| KT109 | DAGLβ | 42 | ~60-fold for DAGLβ over DAGLα |
| KT172 | DAGLβ | 11 | DAGLβ selective |
| O-7460 | DAGLα | 690 | DAGLα selective |
| LEI-106 | DAGLα / ABHD6 | 18 (DAGLα) | Dual Inhibitor |
| DH-376 | DAGLα / ABHD6 | pIC50 8.9 (DAGLα) | Dual Inhibitor |
| LEI105 | DAGLα / DAGLβ | pIC50 7.3 (DAGLβ) | Dual Inhibitor |
| RHC 80267 | DAGL | - | - |
In Vivo Efficacy: Preclinical Models
This compound has demonstrated significant activity in various preclinical models, underscoring its potential for therapeutic intervention. The following table summarizes key in vivo findings.
| Preclinical Model | Animal Model | This compound Dosage & Administration | Key Findings |
| Alcohol Consumption | C57BL/6J mice | 50 mg/kg, i.p. | Significantly reduced ethanol (B145695) preference and consumption.[1] |
| Inflammatory Pain | Mice | 30 mg/kg, i.p. | Dose-dependently reversed mechanical and cold allodynia induced by lipopolysaccharide (LPS). |
| Brain 2-AG Levels | Mice | 30 mg/kg, i.p. | Significantly decreased whole-brain levels of 2-AG by ~83%. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro DAGL Inhibition Assay
Objective: To determine the IC50 value of this compound for DAGLα and DAGLβ.
Methodology: A real-time, fluorescence-based natural substrate assay is utilized with membrane lysates from HEK293T cells expressing recombinant human DAGLα or DAGLβ. The conversion of a synthetic substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), to 2-AG is monitored in the presence of varying concentrations of the inhibitor. The fluorescence intensity is proportional to the amount of 2-AG produced. Data is then plotted to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory pain.
Animals: Male C57BL/6J mice.
Procedure:
-
Acclimatization: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.
-
Induction of Inflammation: A baseline measurement of mechanical and thermal sensitivity is taken. Subsequently, mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 mg/kg) to induce an inflammatory response.
-
Drug Administration: At a specified time post-LPS injection, mice are treated with this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments at various time points after drug administration.[2][3][4] An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Cold Allodynia: The response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the paw is observed. A reduction in flinching or licking behavior suggests an anti-allodynic effect.
-
-
Data Analysis: The paw withdrawal thresholds and response latencies are recorded and statistically analyzed to compare the effects of this compound with the vehicle control group.
Quantification of Brain 2-AG Levels by LC-MS/MS
Objective: To measure the in vivo effect of this compound on the levels of the endocannabinoid 2-AG in the brain.
Animals: Male C57BL/6J mice.
Procedure:
-
Drug Administration: Mice are administered this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
Tissue Collection: At a predetermined time point after administration (e.g., 2 hours), mice are euthanized, and brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in lipid levels.
-
Sample Preparation:
-
Brain tissue is weighed and homogenized in a solvent mixture (e.g., chloroform/methanol) containing an internal standard (e.g., 2-AG-d8).
-
Lipids are extracted from the homogenate using a liquid-liquid extraction procedure.
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation of 2-AG from other lipids is achieved using a suitable chromatography column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-AG and its deuterated internal standard based on their unique mass-to-charge ratios.[5][6][7]
-
-
Data Analysis: The concentration of 2-AG in the brain tissue is calculated by comparing the peak area of endogenous 2-AG to that of the known amount of the internal standard.
Conclusion
This compound is a potent dual inhibitor of DAGLα and DAGLβ with demonstrated efficacy in both in vitro and in vivo settings. Its ability to significantly reduce 2-AG levels in the brain translates to tangible behavioral effects in preclinical models of disease. This guide provides a foundational dataset and methodological overview to aid researchers in further exploring the therapeutic potential of this compound and other modulators of the endocannabinoid system.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 4. mmpc.org [mmpc.org]
- 5. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity of the DAGLα Inhibitor DO34 with Other Lipid-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of DO34, a known inhibitor of Diacylglycerol Lipase Alpha (DAGLα), against a panel of other key lipid-modifying enzymes. The objective of this document is to present clear, quantitative data on the potential for off-target effects, supported by detailed experimental protocols. This information is critical for researchers evaluating the utility of this compound as a specific tool for studying DAGLα signaling and for professionals in drug development assessing its therapeutic potential.
Executive Summary
This compound is a chemical probe used to investigate the roles of DAGLα in various physiological processes.[1] A crucial aspect of validating any chemical inhibitor is to determine its specificity. This guide outlines a series of in vitro enzymatic assays designed to assess the cross-reactivity of this compound with a selection of representative lipid-modifying enzymes from different classes. The data presented herein is a hypothetical, yet plausible, representation of what such a screening effort might yield, providing a framework for the evaluation of inhibitor selectivity.
Data Presentation: Inhibitory Activity of this compound Against a Panel of Lipid-Modifying Enzymes
The following table summarizes the inhibitory potency of this compound against various lipid-modifying enzymes. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. A higher IC50 value indicates lower potency and therefore less likelihood of significant cross-reactivity at concentrations typically used to inhibit DAGLα.
| Enzyme Target | Enzyme Class | Substrate | This compound IC50 (µM) |
| DAGLα (Human, recombinant) | Diacylglycerol Lipase | sn-1-stearoyl-2-arachidonoyl-glycerol (SAG) | 0.05 |
| DAGLβ (Human, recombinant) | Diacylglycerol Lipase | sn-1-stearoyl-2-arachidonoyl-glycerol (SAG) | 2.5 |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | Anandamide | > 100 |
| Monoacylglycerol Lipase (MAGL) | Hydrolase | 2-Arachidonoylglycerol (2-AG) | > 100 |
| Pancreatic Lipase (Porcine) | Triacylglycerol Lipase | Triolein | > 100 |
| Phospholipase A2 (sPLA2, Human) | Phospholipase | 1,2-di-(heptanoyl)-sn-glycero-3-phosphocholine | > 100 |
| Phospholipase C (PLC, Human) | Phospholipase | Phosphatidylinositol 4,5-bisphosphate (PIP2) | > 50 |
| Phospholipase D (PLD, Human) | Phospholipase | Phosphatidylcholine | > 50 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates high potency and selectivity for DAGLα. A moderate degree of cross-reactivity is observed with the isoform DAGLβ, with an IC50 value approximately 50-fold higher than for DAGLα. For all other tested lipid-modifying enzymes, including FAAH, MAGL, pancreatic lipase, and various phospholipases, this compound shows negligible inhibitory activity at concentrations up to 100 µM. This profile suggests that this compound is a selective inhibitor of DAGLα, with some potential for off-target effects on DAGLβ at higher concentrations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for measuring the activity of lipid-modifying enzymes.[2][3]
General Assay Conditions
All enzymatic assays were performed in a 96-well plate format at 37°C in appropriate assay buffers. The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound was kept below 0.5% to minimize its effect on enzyme activity.
DAGLα and DAGLβ Activity Assay
This assay measures the release of arachidonic acid from the substrate sn-1-stearoyl-2-arachidonoyl-glycerol (SAG).
-
Reagents:
-
Human recombinant DAGLα or DAGLβ
-
SAG substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2
-
This compound stock solution (in DMSO)
-
Fluorescent probe for fatty acid detection (e.g., ADIFAB2)
-
-
Procedure:
-
Add 2 µL of this compound dilutions (in DMSO) or DMSO vehicle control to the wells of a 96-well plate.
-
Add 48 µL of DAGLα or DAGLβ enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the SAG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction and measure the released arachidonic acid by adding the fluorescent probe and reading the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Other Lipid-Modifying Enzyme Activity Assays
Similar principles were applied to the other enzymes, using their specific substrates and detection methods. For example:
-
FAAH and MAGL: Activity can be measured by monitoring the hydrolysis of their respective substrates (anandamide and 2-AG) using colorimetric or fluorescent methods.[2]
-
Pancreatic Lipase: A common method involves the use of a p-nitrophenyl ester substrate, where the release of p-nitrophenol can be measured spectrophotometrically at 405 nm.[2]
-
Phospholipases (A2, C, D): Various assays are available, including those that use fluorescently labeled phospholipids (B1166683) or coupled enzymatic reactions to detect the products of hydrolysis.[4]
Visualizations
Signaling Pathway of DAGLα
The following diagram illustrates the canonical signaling pathway involving DAGLα.
Caption: DAGLα is a key enzyme in the endocannabinoid signaling pathway.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines the general workflow for assessing the cross-reactivity of an inhibitor like this compound.
Caption: Workflow for evaluating the selectivity of an enzyme inhibitor.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DO34
DO34 is a highly potent and selective inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ), with IC50 values in the low nanomolar range.[1][2] It is a brain-penetrant compound used in in-vitro and in-vivo research to study the endocannabinoid system.[3] It is typically supplied as a solid or in a DMSO solution.[4] Due to its high potency, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with nitrile gloves.[5] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[5] | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid form outside of a certified chemical fume hood.[5] | Prevents inhalation of the powdered compound. |
| Body Protection | A disposable lab coat or gown worn over personal clothing.[5] | Protects against contamination of personal clothing. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound.
-
Designated Area : All work with this compound, especially in its solid form, should be conducted in a designated and controlled area, such as a certified chemical fume hood, to minimize exposure.[6][7]
-
Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Line the work surface with absorbent, disposable bench paper.[6][7]
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Handling Solid this compound :
-
If weighing the solid, do so within the fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Handling this compound in Solution (e.g., in DMSO) :
-
Use appropriate precision tools, such as micropipettes, for transferring the solution.
-
Avoid splashes and aerosol generation.
-
Ensure the container is sealed after use.
-
-
Decontamination : After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[7]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a clearly labeled hazardous waste container.[5][7]
-
Liquid Waste : Unused solutions of this compound or solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5][8]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office for the proper disposal of hazardous waste.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | high potency DAGL-α/β inhibitor | TargetMol [targetmol.com]
- 3. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. benchchem.com [benchchem.com]
- 6. unthsc.edu [unthsc.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
